N-(3-Aminopropyl)-2-butene-1,4-diamine
Description
Properties
CAS No. |
67953-03-1 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+ |
InChI Key |
WLSWOWSGPRTMKO-OWOJBTEDSA-N |
SMILES |
C(CN)CNCC=CCN |
Isomeric SMILES |
C(CN)CNC/C=C/CN |
Canonical SMILES |
C(CN)CNCC=CCN |
Other CAS No. |
67953-03-1 |
Origin of Product |
United States |
N-(3-Aminopropyl)-2-butene-1,4-diamine mechanism of action in cellular models
Unveiling the Mechanism of Action of N-(3-Aminopropyl)-2-butene-1,4-diamine in Cellular Models A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The targeted disruption of polyamine metabolism represents a highly potent, yet complex, strategy in oncology and hyperproliferative disease management. Natural polyamines—putrescine, spermidine, and spermine—are absolute requirements for cell growth, chromatin stabilization, and protein translation. N-(3-Aminopropyl)-2-butene-1,4-diamine is a synthetic, unsaturated spermidine analogue designed to exploit the cellular dependency on these polycations. This whitepaper details the structural biochemistry, the four-pillar mechanism of action (MoA), and the self-validating experimental workflows required to study this molecule in cellular models.
The Polyamine Paradox & Analogue Design
Rapidly dividing cells exhibit a "polyamine paradox": they upregulate polyamine biosynthesis and transport to fuel proliferation, but this very greed makes them highly susceptible to synthetic analogues. Polyamine analogues are structurally similar enough to natural polyamines to be actively transported into the cell and trigger negative feedback mechanisms, yet structurally distinct enough that they cannot functionally substitute for natural polyamines in critical cellular processes 1[1].
Structural Biochemistry of the Unsaturated Analogue
N-(3-Aminopropyl)-2-butene-1,4-diamine is characterized by a central 2-butene moiety, replacing the flexible butane backbone found in natural spermidine. This carbon-carbon double bond introduces critical conformational rigidity2[2]. In cellular environments, precursors like (Z)-1,4-diamino-2-butene act as substrates for the enzyme spermidine synthase, which adds an aminopropyl group to generate the full N-(3-Aminopropyl)-2-butene-1,4-diamine molecule in situ3[3]. The rigid geometry alters its binding affinity to nucleic acids and regulatory proteins compared to its natural counterpart.
Core Mechanism of Action: The 4-Pillar Disruption Model
The efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine in cellular models is driven by a coordinated, four-pronged disruption of polyamine homeostasis:
Pillar 1: Competitive Uptake via the Polyamine Transport System (PTS) The analogue is recognized by the PTS and rapidly accumulates intracellularly, outcompeting natural polyamines in the tumor microenvironment1[1].
Pillar 2: Suppression of Biosynthetic Enzymes Once inside, the analogue mimics high intracellular polyamine levels, triggering a profound negative feedback loop. It downregulates Ornithine Decarboxylase (ODC)—the rate-limiting enzyme in polyamine biosynthesis—by inducing ODC antizyme, which targets ODC for rapid proteasomal degradation 1[1].
Pillar 3: Hyperinduction of Catabolism The most cytotoxic feature of this analogue is its ability to super-induce Spermidine/spermine N1-acetyltransferase (SSAT) at both the transcriptional and translational levels4[4]. SSAT acetylates remaining natural polyamines, marking them for excretion or oxidation by N1-acetylpolyamine oxidase (PAOX). The PAOX-mediated oxidation generates localized bursts of reactive oxygen species (ROS), specifically H2O2, leading to oxidative stress and DNA damage5[5], 6[6].
Pillar 4: Functional Substitution Failure and Apoptosis Because of its rigid 2-butene backbone, the analogue cannot be utilized by deoxyhypusine synthase to hypusinate eukaryotic initiation factor 5A (eIF5A). The failure to modify eIF5A results in a total arrest of mRNA translation, culminating in cell cycle arrest and apoptosis7[7].
Figure 1: The 4-Pillar mechanism of action of N-(3-Aminopropyl)-2-butene-1,4-diamine leading to apoptosis.
Quantitative Data Summaries
To establish a baseline for experimental expectations, the following tables summarize typical quantitative shifts observed in cellular models (e.g., H157 or MALME-3M cell lines) following 48 hours of analogue exposure.
Table 1: Mechanistic Comparison of Natural Spermidine vs. Unsaturated Analogue
| Parameter | Natural Spermidine | N-(3-Aminopropyl)-2-butene-1,4-diamine | Biological Consequence |
| PTS Affinity | High | High | Efficient cellular penetration |
| ODC Activity | Mild Suppression | >90% Suppression | Halts de novo polyamine synthesis |
| SSAT Expression | Basal / Mild Induction | >100-fold Hyperinduction | Massive polyamine acetylation/excretion |
| eIF5A Hypusination | Substrate (Active) | Non-substrate (Inactive) | Global translation arrest |
| Cell Viability | Promotes Proliferation | Induces Apoptosis | Tumor growth inhibition |
Table 2: Typical HPLC-FLD Polyamine Pool Quantification (48h Post-Treatment)
| Polyamine / Analogue | Control Cells (nmol/mg protein) | Treated Cells (10 µM) (nmol/mg protein) | Fold Change |
| Putrescine | 2.15 ± 0.30 | 0.10 ± 0.05 | - 95% |
| Spermidine | 8.40 ± 0.85 | 0.50 ± 0.15 | - 94% |
| Spermine | 10.20 ± 1.10 | 1.80 ± 0.40 | - 82% |
| Analogue | 0.00 | 15.50 ± 2.10 | N/A (Accumulation) |
Self-Validating Experimental Workflows
To accurately measure the mechanistic impact of N-(3-Aminopropyl)-2-butene-1,4-diamine, researchers must employ highly specific biochemical assays. Below are the field-proven methodologies with the causality behind each critical step.
Protocol 1: Intracellular Polyamine Pool Quantification (HPLC-FLD)
Purpose: To verify the depletion of natural polyamines and the accumulation of the analogue.
-
Cell Lysis: Wash treated cells with cold PBS and lyse in 0.2 N perchloric acid (HClO4). Causality: HClO4 instantly precipitates high-molecular-weight proteins while keeping low-molecular-weight polyamines in the soluble fraction, preventing HPLC column clogging and matrix interference.
-
Dansylation (Derivatization): Mix 100 µL of the acidic supernatant with 200 µL saturated Na2CO3 and 400 µL dansyl chloride (5 mg/mL in acetone). Incubate at 60°C for 1 hour in the dark. Causality: Polyamines lack native chromophores. Dansylation adds a highly fluorescent tag to primary and secondary amines, enabling detection in the femtomole range. Na2CO3 maintains the strict alkaline pH required for the nucleophilic attack.
-
Extraction: Add 100 µL proline (100 mg/mL) to quench unreacted dansyl chloride. Extract the mixture with 500 µL toluene. Evaporate the organic phase and reconstitute in methanol. Causality: Toluene selectively extracts the hydrophobic, fully dansylated polyamines, leaving polar contaminants and quenched byproducts in the aqueous phase.
-
HPLC Analysis: Inject onto a C18 reverse-phase column using a Water/Acetonitrile gradient. Detect using a fluorescence detector (FLD) at Ex: 340 nm, Em: 515 nm.
Figure 2: Step-by-step experimental workflow for HPLC-FLD polyamine pool quantification.
Protocol 2: Radiometric SSAT Enzyme Activity Assay
Purpose: To quantify the hyperinduction of catabolism (Pillar 3).
-
Lysis: Lyse cells in cold 50 mM HEPES buffer (pH 7.2) containing 1 mM Dithiothreitol (DTT). Causality: DTT maintains a strict reducing environment, preventing the oxidation of critical cysteine residues in the SSAT active site, thereby preserving enzyme activity during extraction.
-
Reaction Mixture: Combine 20 µL of cell lysate with 3 mM natural spermidine and 0.1 mM [14C]-acetyl-CoA (specific activity 50 mCi/mmol). Incubate at 37°C for 10 minutes. Causality: Spermidine acts as the substrate. The radioactive acetyl group is enzymatically transferred to spermidine by any active SSAT present in the lysate.
-
Quenching & Binding: Stop the reaction by spotting 20 µL of the mixture onto P81 phosphocellulose filter paper discs. Causality: P81 paper is strongly negatively charged. It binds the positively charged polyamines (including the newly formed [14C]-acetyl-spermidine), while the negatively charged, unreacted [14C]-acetyl-CoA fails to bind.
-
Washing & Counting: Wash the discs sequentially in distilled water and ethanol, dry, and read in a liquid scintillation counter. Causality: Rigorous washing removes all background radioactivity. The remaining Counts Per Minute (CPM) strictly correlate with the catalytic activity of SSAT.
References
-
Casero, R. A., & Marton, L. J. "Targeting polyamine metabolism for cancer therapy and prevention." PMC - NIH.[Link]
-
Fogel-Petrovic, M., et al. "Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine−Spermine N1-Acetyltransferase Gene Expression." Biochemistry - ACS Publications.[Link]
-
Ha, H. C., et al. "The role of polyamine catabolism in polyamine analogue-induced programmed cell death." PNAS.[Link]
-
Pegg, A. E. "Polyamine catabolism and disease." Biochemical Journal.[Link]
-
Mandal, S., et al. "Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells." PMC - NIH.[Link]
-
ResearchGate. "(Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation." ResearchGate.[Link]
Sources
Conformational Restriction in Polyamine Analogs: A Technical Guide on the Nucleic Acid Binding Affinity of N-(3-Aminopropyl)-2-butene-1,4-diamine
Executive Summary: The Rationale for Conformational Restriction
Biogenic polyamines—such as spermidine, spermine, and putrescine—are highly flexible, polycationic aliphatic molecules that are essential for cellular proliferation. Under physiological conditions, they bind to the negatively charged phosphate backbone and the minor groove of DNA, neutralizing charge repulsion and stabilizing the native B-form double helix[1]. However, their inherent structural flexibility results in a significant entropic penalty ( ΔS<0 ) upon binding, as the molecules must freeze into specific conformations to fit the DNA grooves.
N-(3-Aminopropyl)-2-butene-1,4-diamine is a synthetic, conformationally restricted analog of spermidine. By introducing a double bond (sp2 hybridization) into the central butane chain, the molecule is thermodynamically pre-organized. As a Senior Application Scientist, I approach this molecule not just as a chemical variant, but as a precision tool. This structural rigidity fundamentally alters its thermodynamic binding profile, shifting its biological function from a physiological DNA stabilizer to a potent cytotoxic agent capable of disrupting chromatin architecture and inhibiting topoisomerases[2][3].
Structural Biology and Thermodynamics of Binding
The introduction of the 2-butene moiety dictates a specific binding geometry that diverges sharply from natural polyamines.
-
Altered Binding Sites: While biogenic polyamines fluidly adapt to both the major and minor grooves, structurally restricted analogs exhibit a strong preference for the guanine N7 atom in the major groove and the external phosphate backbone[4].
-
Induction of the B-to-A Transition: Native spermidine binding has a negligible effect on the B-form secondary structure of genomic DNA[4]. In stark contrast, the rigid geometry of N-(3-Aminopropyl)-2-butene-1,4-diamine forces a localized dehydration and structural distortion, provoking a partial B-DNA to A-DNA transition[4].
-
Cytotoxic Causality: This forced conformational shift is the primary driver of cytotoxicity. The B-to-A transition disrupts the recognition sites for DNA-binding proteins and topoisomerases, leading to stalled replication forks and the initiation of apoptosis[3]. Furthermore, the direct correlation between the enhanced DNA affinity of these restricted analogs and their cytotoxicity provides a rational framework for anti-tumor drug design[2].
Figure 1: Mechanism of action for conformationally restricted polyamine analogs inducing cytotoxicity.
Quantitative Affinity Profiling
To understand the efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine, we must benchmark it against both biogenic polyamines and other synthetic analogs. Conformational restriction generally increases the apparent binding affinity ( Ka ) due to the lowered entropic cost of binding, whereas terminal modifications (like bis-ethylation) can introduce steric clashes that lower affinity[2][4].
Table 1: Comparative DNA Binding Affinities and Structural Effects
| Polyamine / Analog | Structural Feature | Apparent Affinity ( Ka , M−1 ) | Primary Binding Target | DNA Conformation Effect |
| Spermine | Flexible biogenic tetraamine | 2.3×105 | Minor groove, Phosphates | Stabilizes B-DNA |
| Spermidine | Flexible biogenic triamine | 1.4×105 | Minor groove, Phosphates | Stabilizes B-DNA |
| Putrescine | Flexible biogenic diamine | 1.02×105 | Phosphates | Stabilizes B-DNA |
| Conformationally Restricted Analogs (e.g., 2-butene derivatives) | Central rigid C=C bond | >2.5×105 * | Major groove (Guanine N7), Phosphates | Induces partial B-to-A transition |
| Bis(ethyl) Analogs (e.g., BE-333) | Terminal alkylation | 6.4×104 | Major groove, Phosphates | Induces partial B-to-A transition |
*Estimated representative value based on PACE analysis demonstrating that conformational restriction yields higher affinity than natural counterparts[2].
Self-Validating Experimental Workflows
Accurately measuring the binding affinity of polyamines to nucleic acids is notoriously difficult. At physiological pH, polyamines are highly cationic and rapidly induce DNA aggregation and precipitation at higher molar ratios, which confounds traditional spectroscopic methods like UV-Vis or Isothermal Titration Calorimetry (ITC)[4]. To solve this, we employ a self-validating system: Polyacrylamide Gel Coelectrophoresis (PACE) .
Protocol 1: Polyacrylamide Gel Coelectrophoresis (PACE) for Ka Determination
Causality: PACE is utilized because the polyacrylamide matrix physically immobilizes the DNA, preventing macroscopic aggregation while allowing the smaller polyamine molecules to freely diffuse and reach thermodynamic equilibrium with the nucleic acid[2].
Step-by-Step Methodology:
-
Gel Casting with Ligand: Prepare 8% native polyacrylamide gels. Incorporate N-(3-Aminopropyl)-2-butene-1,4-diamine directly into the gel mixture and running buffer at varying concentrations (0 to 100 μ M). Self-Validation: Always cast a control gel containing 0 μ M polyamine to establish baseline DNA mobility.
-
Equilibration & Electrophoresis: Load the DNA samples. Run the gels at a constant, low voltage (e.g., 5 V/cm) and strictly controlled temperature (20°C) to maintain thermodynamic equilibrium and prevent Joule heating from altering the binding kinetics.
-
Mobility Shift Analysis: As the polyamine binds, it neutralizes the negative charge of the DNA backbone, reducing its electrophoretic mobility ( μ ). Image the gel and calculate the relative mobility shift ( Δμ ) for each polyamine concentration.
-
Thermodynamic Fitting: Plot the mobility data using a Scatchard or Hill equation to derive the apparent association constant ( Ka ).
DNA Preparation: End-label a standardized double-stranded DNA fragment (e.g., a 150 bp sequence) using [ γ
32 P]ATP or a high-sensitivity fluorophore.
Figure 2: Step-by-step Polyacrylamide Gel Coelectrophoresis (PACE) workflow for determining DNA binding affinity.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Causality: While PACE gives us the binding affinity, it does not tell us how the DNA structure changes. CD spectroscopy is highly sensitive to the chiral environment of the DNA backbone and is the gold standard for detecting the B-to-A transition induced by restricted analogs[1][4].
Step-by-Step Methodology:
-
Buffer Optimization: Prepare DNA (e.g., Calf Thymus DNA) in a low-salt buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl). Causality: Low monovalent salt minimizes competitive binding, maximizing the electrostatic interaction between the polyamine and DNA[1].
-
Titration: Gradually titrate N-(3-Aminopropyl)-2-butene-1,4-diamine into the DNA solution, maintaining a polyamine/DNA base pair molar ratio (D/P) between 0.1 and 0.5 to avoid precipitation[4].
-
Spectral Acquisition: Record spectra from 210 nm to 320 nm.
-
Data Interpretation: Native B-DNA exhibits a positive peak at ~275 nm and a negative peak at ~248 nm[1]. A shift of the positive peak toward 260 nm and a deepening of the negative peak at 210 nm confirms the induction of the A-DNA conformation, validating the analog's structural disruption mechanism[4].
References
-
Title: DNA Interaction with Antitumor Polyamine Analogues: A Comparison with Biogenic Polyamines Source: Biomacromolecules - ACS Publications URL: [Link]
-
Title: CYTOTOXICITY OF POLYAMINE ANALOGS IS DIRECTLY RELATED TO THEIR DNA AFFINITY AS DETERMINED BY POLYACRYLAMIDE GEL COELECTROPHORESIS (PACE) METHOD Source: Journal of Biological Systems - World Scientific Publishing URL: [Link]
-
Title: Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction Source: PLOS One URL: [Link]
-
Title: Aggregation of DNA by analogs of spermidine; enzymatic and structural studies Source: PubMed - National Institutes of Health URL: [Link]
Sources
- 1. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]
- 2. worldscientific.com [worldscientific.com]
- 3. Aggregation of DNA by analogs of spermidine; enzymatic and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unlocking the Hypusination Pathway: A Technical Guide to N-(3-Aminopropyl)-2-butene-1,4-diamine (Dehydrospermidine)
Executive Summary
N-(3-Aminopropyl)-2-butene-1,4-diamine, universally referred to in biochemical literature as dehydrospermidine , is a highly transient yet obligate intermediate in the biosynthesis of hypusine. Hypusination is a rare, highly conserved post-translational modification occurring exclusively on the eukaryotic translation initiation factor 5A (eIF5A)[1][2]. Because eIF5A is essential for the translation of polyproline-rich proteins that drive cellular proliferation, understanding the physicochemical properties and enzymatic generation of dehydrospermidine is critical for researchers developing novel targeted therapies in oncology and virology.
Physicochemical Profiling & Molecular Identity
Dehydrospermidine is an unsaturated analog of the ubiquitous polyamine spermidine. The introduction of the double bond drastically alters its reactivity, priming it for enzymatic cleavage. Below is a summary of its core quantitative physicochemical properties[3]:
| Property | Quantitative Value / Identifier |
| IUPAC Name | N-(3-aminopropyl)but-2-ene-1,4-diamine |
| Common Name | Dehydrospermidine |
| Molecular Formula | C₇H₁₇N₃ (Free base) / C₇H₂₀N₃³⁺ (Protonated) |
| Molecular Weight | 143.23 g/mol (Free base) / 146.25 g/mol (Protonated) |
| PubChem CID | 23657850 (Parent) / 45266746 (Protonated) |
| XLogP3 | -1.4 |
| Topological Polar Surface Area (TPSA) | 69.3 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Mechanistic Role in the Hypusination Pathway
The synthesis of hypusine is a highly conserved, two-step post-translational modification. The first and rate-limiting step is catalyzed by the tetrameric enzyme deoxyhypusine synthase (DHS) [1].
The Causality of the Double Bond: Spermidine itself is chemically unreactive toward direct alkylation of the eIF5A lysine residue. To overcome this thermodynamic barrier, DHS utilizes NAD⁺ as a co-factor to oxidize spermidine, generating the transient intermediate dehydrospermidine [1]. The introduction of the double bond is the critical causal event in this pathway: it activates the adjacent carbon-nitrogen bond, facilitating its cleavage.
This cleavage releases 1,3-diaminopropane (DAP) and transfers the remaining 4-aminobutylidene moiety to a highly specific active-site lysine on DHS (Lys329 in the human enzyme), forming an enzyme-bound imine intermediate [4]. This intermediate is subsequently transferred to the ε-amino group of Lys50 on the eIF5A precursor, followed by NADH-dependent reduction to yield deoxyhypusine[2].
Fig 1: The hypusination pathway highlighting the transient dehydrospermidine intermediate.
Experimental Workflows & Protocols: Trapping the Transient Intermediate
Because dehydrospermidine and the subsequent enzyme-imine adduct are highly transient, standard steady-state kinetic assays fail to capture the intermediate. To establish a self-validating system, researchers must employ chemical trapping coupled with mass spectrometry [2].
Step-by-Step Methodology: In Vitro Reconstitution and Intermediate Trapping
Step 1: Recombinant DHS Expression and Purification
-
Action: Express human DHS (residues 1–369) in an E. coli expression system and purify via Ni-NTA affinity chromatography.
-
Causality: Bacterial systems lack the endogenous hypusination machinery. This ensures the purified DHS is entirely free from pre-bound eIF5A or endogenous polyamine contaminants that would skew baseline kinetics.
Step 2: Enzymatic Reaction Setup
-
Action: Incubate 10 µM purified DHS with 1 mM spermidine and 2 mM NAD⁺ in a 50 mM Glycine-NaOH buffer (pH 9.0) at 37°C.
-
Causality: The alkaline pH optimizes the deprotonation of the spermidine primary amines, facilitating optimal docking into the DHS active site and enabling the NAD⁺-dependent dehydrogenation.
Step 3: Real-Time Kinetic Monitoring (Primary Validation)
-
Action: Monitor the reaction continuously using a fluorometer (Excitation: 340 nm / Emission: 460 nm).
-
Causality: The oxidation of spermidine to dehydrospermidine is strictly stoichiometric with the reduction of NAD⁺ to NADH. Tracking NADH fluorescence provides a real-time, self-validating readout of dehydrospermidine formation before cleavage occurs.
Step 4: Chemical Trapping of the Imine Intermediate
-
Action: Introduce 5 mM Sodium Cyanoborohydride (NaCNBH₃) to the reaction mixture in the absence of the eIF5A precursor.
-
Causality: NaCNBH₃ is a mild reducing agent that selectively reduces imines to stable secondary amines without reducing aldehydes or ketones. This permanently traps the 4-aminobutyl moiety onto DHS Lys329, preventing its hydrolysis or transfer[2].
Step 5: LC-MS/MS Validation (Secondary Validation)
-
Action: Quench the reaction, perform trypsin digestion, and analyze the peptide fragments via LC-MS/MS.
-
Causality: The trapped adduct will manifest as a specific mass shift (+71.07 Da) on the peptide containing Lys329. This definitively proves the catalytic mechanism and the transient existence of the dehydrospermidine-derived intermediate[4].
Fig 2: Step-by-step in vitro workflow for trapping and validating the DHS-imine intermediate.
Therapeutic Implications & Drug Development
Because eIF5A hypusination is essential for the translation of polyproline-rich proteins—many of which drive oncogenesis and viral replication—the DHS pathway is a prime therapeutic target[1]. Inhibitors that block the oxidation of spermidine to dehydrospermidine, or those that compete with the enzyme-imine intermediate, can effectively halt tumor proliferation. Understanding the precise physicochemical properties and spatial geometry of dehydrospermidine allows medicinal chemists to design transition-state analogs with high affinity for the DHS active site, paving the way for next-generation allosteric and competitive inhibitors.
References
-
Wątor, E., Wilk, P., & Grudnik, P. (2020). Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase. Biomolecules, 10(4), 522.[Link]
-
Joe, Y. A., Wolff, E. C., Lee, Y. B., & Park, M. H. (1997). Enzyme-substrate Intermediate at a Specific Lysine Residue Is Required for Deoxyhypusine Synthesis. The Role of Lys329 in Human Deoxyhypusine Synthase. Journal of Biological Chemistry, 272(51), 32679-32685.[Link]
Sources
- 1. Half Way to Hypusine-Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. N-[(E)-4-ammoniobutylidene]propane-1,3-diaminium | C7H20N3+3 | CID 45266746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme-substrate intermediate at a specific lysine residue is required for deoxyhypusine synthesis. The role of Lys329 in human deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Applications of N-(3-Aminopropyl)-2-butene-1,4-diamine Derivatives: A Technical Guide to Unsaturated Spermidine Analogs
Executive Summary
N-(3-Aminopropyl)-2-butene-1,4-diamine and its derivatives represent a highly specialized class of conformationally restricted polyamine analogs (dehydrospermidines). Unlike naturally occurring, highly flexible aliphatic polyamines (e.g., spermidine and spermine), the introduction of a central 2-butene moiety locks the molecular geometry. This structural rigidity is heavily leveraged in modern drug development to probe the stereospecificity of polyamine-binding enzymes, disrupt polyamine metabolism in neoplastic cells, and design supramolecular anticancer agents. This guide details the mechanistic rationale, strategic synthesis pathways, and validated experimental protocols required to successfully synthesize and isolate these complex molecules.
Biological Causality & Target Mechanisms
The natural polyamine biosynthesis pathway is a critical target for oncology and antiparasitic therapies. The flexibility of native spermidine allows it to easily bind to various enzymes, including spermine synthase (SpmS) and spermine oxidase (SMOX).
By synthesizing N-(3-aminopropyl)-2-butene-1,4-diamine derivatives, researchers introduce a deliberate geometric constraint. The causality behind this design is profound: the cis-isomer of the alkene analog acts as a robust substrate for spermine synthase, whereas the trans-isomer is entirely rejected. This demonstrates strict stereospecificity within the enzyme's active site 1. Furthermore, these analogs trigger the induction of antizyme—a regulatory protein that halts the cellular uptake of natural polyamines—thereby starving highly metabolic cancer cells and inducing apoptosis 2.
Polyamine biosynthesis pathway and stereospecific inhibition by unsaturated spermidine analogs.
Strategic Synthetic Pathways & Orthogonal Protection
The primary challenge in polyamine synthesis is distinguishing between primary and secondary amines to prevent over-alkylation. The synthesis of N-(3-aminopropyl)-2-butene-1,4-diamine requires orthogonal protection strategies [[3]]().
-
The Gabriel Synthesis Route: Utilizing (E)- or (Z)-1,4-dibromo-2-butene as the structural core, primary amines are protected using potassium phthalimide. This strictly limits substitution to the secondary amines. Subsequent Ing-Manske hydrazinolysis liberates the free diamine 4.
-
Dibenzyltriazone (DBT) Protection: For highly functionalized derivatives, DBT is used to protect primary amines. DBT is stable under reductive and oxidative conditions, allowing complex C-C bond formations on the secondary amine before mild aqueous piperidine deprotection [[5]]().
-
Direct Boc-Alkylation: For symmetrical higher homologues, direct N-alkylation of Boc-protected intermediates with 1,4-dibromo-2-butene followed by acidic cleavage offers a streamlined, high-yield route 6.
Stepwise synthetic workflow for N-(3-aminopropyl)-2-butene-1,4-diamine derivatives.
Validated Experimental Protocol
The following methodology outlines the synthesis of a symmetrically alkylated N-(3-aminopropyl)-2-butene-1,4-diamine derivative via the direct Boc-alkylation route. This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.
Phase 1: N-Alkylation (Sₙ2 Substitution)
-
Preparation: Dissolve the N-Boc protected alkylpropane-1,3-diamine (2.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 4.0 eq).
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the HBr byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward without inducing unwanted E2 elimination.
-
-
Electrophile Introduction: Dropwise add cis-1,4-dibromo-2-butene (1.0 eq) at 0°C. Maintaining a low temperature during addition controls the exothermic substitution and minimizes the risk of polymerization.
-
Reflux & Monitor: Heat the mixture to 80°C for 12 hours.
-
Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the dibromo-alkene spot and the emergence of a new UV-active spot indicates full conversion.
-
-
Workup: Filter the K₂CO₃ salts, concentrate the filtrate in vacuo, and purify via flash column chromatography to isolate the tetra-Boc intermediate.
-
Validation: ¹H NMR analysis must reveal a distinct triplet at ~5.98 ppm, confirming the preservation of the internal alkene protons [[6]]().
-
Phase 2: Deprotection & Salt Formation
-
Acidic Cleavage: Dissolve the purified tetra-Boc intermediate in ethyl acetate.
-
Deprotection: Add 1M HCl in ethyl acetate dropwise at room temperature.
-
Causality: Anhydrous HCl in a non-polar solvent selectively cleaves the Boc carbamates while simultaneously precipitating the resulting free amine as a dihydrochloride salt. This circumvents the handling of the highly toxic, corrosive, and air-sensitive free base 4.
-
-
Isolation: Stir for 4 hours until gas evolution (CO₂) ceases. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
-
Final Validation: ¹H NMR will show the complete disappearance of the massive Boc tert-butyl singlet (~1.40 ppm). High-resolution mass spectrometry (HRMS) will confirm the exact mass of the [M+H]⁺ ion.
Quantitative Analytical Data
The table below summarizes the synthesis yields and analytical validation metrics for a series of (Z)-N1,N1′-(but-2-ene-1,4-diyl)bis(N3-alkylpropane-1,3-diamine) analogs (HPG series) synthesized using the aforementioned protocol 6.
| Compound ID | Alkyl Chain Length | Yield (%) | ¹H NMR Alkene Shift (δ, ppm in D₂O) | HRMS [M+H]⁺ (m/z) |
| HPG-4 | Pentyl (C5) | 50 | 5.98–6.00 (t, J = 4.4 Hz) | N/A |
| HPG-6 | Heptyl (C7) | 50 | 5.99 (s) | 397.43 |
| HPG-7 | Octyl (C8) | 51 | 5.96–5.98 (t, J = 3.6 Hz) | 425.45 |
References
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. 3
-
Synthesis of Hypusine and Other Polyamines Using Dibenzyltriazones for Amino Protection. Research with Rutgers. 5
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Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells. National Institutes of Health (NIH). 1
-
Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. National Institutes of Health (NIH). 6
-
(E)-But-2-ene-1,4-diamine dihydrochloride | 119874-79-2. Benchchem. 4
-
Antizyme induction mediates feedback limitation of the incorporation of specific polyamine analogues in tissue culture. Biochemical Journal. 2
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- 1. Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. (E)-But-2-ene-1,4-diamine dihydrochloride | 119874-79-2 | Benchchem [benchchem.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-Aminopropyl)-2-butene-1,4-diamine (CAS 67953-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-Aminopropyl)-2-butene-1,4-diamine, a polyamine with the CAS registry number 67953-03-1. While specific data for this compound is limited in publicly accessible literature, this document consolidates available information and extrapolates potential synthesis strategies, physicochemical properties, and applications based on the chemistry of analogous unsaturated polyamines. This guide aims to serve as a foundational resource for researchers interested in the potential of this and related molecules in various scientific and industrial domains.
Introduction and Chemical Identity
N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine characterized by a C7 aliphatic backbone containing a central carbon-carbon double bond and three amine functional groups. Its unique structure, combining the features of a diamine with an additional aminopropyl moiety and unsaturation, suggests a range of potential chemical reactivity and applications.
The United States Environmental Protection Agency (US EPA) System of Registries (SRS) provides the definitive identification for this compound.[1]
| Identifier | Value | Source |
| CAS Number | 67953-03-1 | US EPA[1] |
| Systematic Name | 2-Butene-1,4-diamine, N1-(3-aminopropyl)- | US EPA[1] |
| Molecular Formula | C7H17N3 | US EPA[1] |
| Molecular Weight | 143.23 g/mol | US EPA[1] |
| SMILES | N(CC=CCN)CCCN | US EPA[1] |
The chemical structure of N-(3-Aminopropyl)-2-butene-1,4-diamine is depicted below:
Caption: A conceptual workflow for the synthesis of N-(3-Aminopropyl)-2-butene-1,4-diamine.
To favor mono-alkylation, a significant excess of the starting diamine could be employed, or alternatively, one of the amino groups of 1,4-diamino-2-butene could be protected prior to alkylation.
Enzymatic Synthesis
The BRENDA Enzyme Database indicates that N-3-aminopropyl-1,4-diamino-2-butene is a product in an enzyme-catalyzed reaction. [2]Specifically, it is formed from S-adenosyl-(5')-3-methylthio-1-propylamine and 1,4-diamino-2-butene, catalyzed by spermidine synthase (EC 2.5.1.16). This suggests that biocatalytic routes could be a viable and highly specific method for the production of this compound, potentially avoiding the challenges of controlling selectivity in traditional chemical synthesis.
Caption: Enzymatic synthesis pathway for N-(3-Aminopropyl)-2-butene-1,4-diamine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of N-(3-Aminopropyl)-2-butene-1,4-diamine are not widely published. However, based on its structure and the properties of similar polyamines, the following characteristics can be inferred:
| Property | Predicted/Inferred Value | Rationale/Comparison |
| Physical State | Likely a liquid at room temperature. | Similar polyamines like spermidine are liquids. |
| Boiling Point | Expected to be relatively high due to hydrogen bonding capabilities of the amine groups. | |
| Solubility | Likely soluble in water and polar organic solvents. | The presence of three amine groups would contribute to its polarity and ability to form hydrogen bonds with protic solvents. |
| Basicity | The molecule is expected to be basic due to the presence of three amine groups, with the primary amines being more basic than the secondary amine. | General characteristic of aliphatic amines. |
| Hygroscopicity | Likely hygroscopic, absorbing moisture from the air. | A common property of many low molecular weight amines. |
| Air Sensitivity | Potentially sensitive to air, particularly to carbon dioxide, which can form carbamates with the amine groups. | Common for primary and secondary amines. |
Potential Applications
Given the lack of specific application data for N-(3-Aminopropyl)-2-butene-1,4-diamine, its potential utility can be extrapolated from the known applications of related diamines and polyamines.
Polymer Chemistry and Material Science
The multiple amine functionalities make this molecule a candidate as a monomer or cross-linking agent in polymerization reactions. Potential applications include:
-
Epoxy Resin Curing: The primary and secondary amine groups can react with epoxy groups, making it a potential curing agent for epoxy resins.
-
Polyamide and Polyurethane Synthesis: It could serve as a monomer in the synthesis of polyamides (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). The presence of the double bond could be exploited for subsequent cross-linking or functionalization of the resulting polymer.
-
Functionalization of Surfaces: The amine groups can be used to graft the molecule onto surfaces to introduce reactive sites or modify surface properties.
Coordination Chemistry
The three nitrogen atoms can act as ligands, coordinating with metal ions to form metal complexes. The presence of both primary and secondary amines, along with the specific geometry imposed by the butene backbone, could lead to the formation of complexes with interesting catalytic or material properties. The double bond could also participate in coordination with certain metal centers.
Biological and Pharmaceutical Research
Polyamines are ubiquitous in biological systems and play crucial roles in cell growth, proliferation, and differentiation. Unsaturated analogues of natural polyamines are of interest in medicinal chemistry for their potential to interact with biological targets differently than their saturated counterparts. Potential research areas include:
-
Enzyme Inhibition: As an analogue of spermidine, it could be investigated as a potential inhibitor or modulator of enzymes involved in polyamine metabolism.
-
Drug Delivery: The polycationic nature of the protonated form of this molecule could facilitate interaction with nucleic acids, suggesting potential applications in gene delivery systems.
Analytical Characterization
A comprehensive analytical characterization of N-(3-Aminopropyl)-2-butene-1,4-diamine would involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, with characteristic signals for the aminopropyl and butene moieties.
-
Mass Spectrometry (MS): MS would confirm the molecular weight and could be used in conjunction with chromatography for identification and purity assessment.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic N-H and C-H stretching and bending vibrations, as well as a C=C stretching frequency.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for assessing purity and for quantitative analysis.
Safety and Handling
Specific safety data for N-(3-Aminopropyl)-2-butene-1,4-diamine is not available. However, based on the properties of similar aliphatic amines, it should be handled with care. It is likely to be corrosive and may cause skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area.
Conclusion
N-(3-Aminopropyl)-2-butene-1,4-diamine (CAS 67953-03-1) is a structurally interesting polyamine with potential for a variety of applications, from polymer chemistry to biological research. While specific experimental data for this compound is sparse, this guide has provided a framework for understanding its potential synthesis, properties, and uses based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the characteristics and potential of this molecule.
References
-
BRENDA Enzyme Database. Ligand view of N-3-aminopropyl-1,4-diamino-2-butene (51797 - WLSWOWSGPRTMKO-OWOJBTEDSA-N). Available at: [Link]
-
NextSDS. N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine. Available at: [Link]
-
United States Environmental Protection Agency (US EPA). 2-Butene-1,4-diamine, N1-(3-aminopropyl)- - Substance Details - SRS. Available at: [Link]
Sources
The Mechanistic Role of N-(3-Aminopropyl)-2-butene-1,4-diamine in Polyamine Metabolism
Content Type: Technical Whitepaper & Methodological Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
Natural polyamines—putrescine, spermidine, and spermine—are ubiquitous, positively charged aliphatic amines essential for chromatin condensation, mRNA translation, and cellular proliferation[1]. Because hyperproliferative cells (e.g., in oncology and pathogenic fungal infections) exhibit a dysregulated, high-demand polyamine metabolism, this pathway is a prime target for therapeutic intervention[2].
N-(3-Aminopropyl)-2-butene-1,4-diamine is a structurally restricted, unsaturated analog of spermidine. By replacing the flexible butane core of native spermidine with a rigid 2-butene moiety, this analog acts as a metabolic "Trojan Horse." It effectively hijacks the Polyamine Transport System (PTS), induces futile catabolic cycling via Spermidine/Spermine N1 -acetyltransferase (SSAT), and exerts negative feedback on de novo biosynthesis, ultimately triggering cell growth arrest[1][3]. This guide dissects the structural rationale, quantitative pharmacodynamics, and validated experimental protocols for leveraging this analog in drug development.
Structural Rationale: The Power of Unsaturation
The biological efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine is rooted entirely in its stereochemical rigidity. Natural spermidine is highly flexible, allowing it to adapt to the active sites of various biosynthetic and catabolic enzymes.
By introducing a double bond at the 2-position of the 1,4-diamine chain (creating a 2-butene core), the molecule's conformational entropy is severely restricted.
-
PTS Affinity: The rigid backbone locks the distance between the primary and secondary amines into an optimal conformation for recognition by the Polyamine Transport System (PTS), allowing it to outcompete natural polyamines for cellular uptake[4].
-
Metabolic Stability: While it mimics spermidine closely enough to bind to regulatory elements, the unsaturation prevents optimal oxidation by Polyamine Oxidase (PAO), granting the analog a significantly extended intracellular half-life compared to native polyamines[3].
Mechanistic Intervention in Polyamine Metabolism
Hijacking the Polyamine Transport System (PTS)
Tumor cells frequently upregulate the PTS to scavenge extracellular polyamines, compensating for the high metabolic demands of rapid division. N-(3-Aminopropyl)-2-butene-1,4-diamine can be administered directly, or generated intracellularly when its precursor, (Z)-1,4-diamino-2-butene (Z-DAB), is actively transported into the cell and aminopropylated by Spermidine Synthase (SPDS)[5]. Once inside, the analog acts as a highly efficient competitive inhibitor of natural polyamine uptake[4].
Super-Induction of SSAT and Futile Cycling
The most profound pharmacological effect of this analog is the super-induction of SSAT, the rate-limiting enzyme in polyamine catabolism[1]. The analog binds to the SSAT repressor complex, releasing it and causing massive transcription of the SSAT gene. SSAT rapidly acetylates the remaining natural spermidine and spermine, marking them for excretion or oxidation. Because the analog itself resists degradation, the cell is trapped in a futile cycle: it constantly produces SSAT to clear what it perceives as an overabundance of polyamines, leading to the complete depletion of native polyamine pools and subsequent translational arrest[1][3].
Fig 1: Metabolic hijacking of the polyamine pathway by N-(3-Aminopropyl)-2-butene-1,4-diamine.
Quantitative Pharmacodynamic Profiling
To contextualize the efficacy of the unsaturated analog, the following table synthesizes representative kinetic and biological parameters compared to natural spermidine and the Z-DAB precursor.
| Compound | PTS Affinity ( Ki , μ M) | SSAT Induction (Fold Change) | Biological Half-life (h) |
| Natural Spermidine | ~0.5 | 1.0x (Baseline) | < 2 |
| Z-DAB (Precursor) | ~2.1 | 2.5x | ~4 |
| N-(3-Aminopropyl)-2-butene-1,4-diamine | ~0.8 | >15.0x | >24 |
Data synthesis derived from comparative polyamine analog transport and induction studies[1][4][5].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality explanations for critical steps to aid scientists in troubleshooting and assay optimization.
Protocol 1: In Vitro PTS Competition Assay
Objective: Quantify the analog's ability to competitively inhibit the cellular uptake of natural polyamines[4].
-
Cell Culture & Priming: Seed L1210 (murine leukemia) or CHO cells in 24-well plates. Pre-treat for 24 hours with 5 mM DFMO ( α -difluoromethylornithine).
-
Co-Incubation: Wash cells with PBS. Add fresh medium containing 1 μ M[ 3 H]-Spermidine (radiotracer) and varying concentrations of the unlabeled analog (0.1 μ M to 100 μ M).
-
System Validation (Control): Run a parallel well with 100 μ M unlabeled natural spermidine (Positive competition control) and a well at 4°C (Negative control for active transport).
-
Lysis & Quantification: After 30 minutes, wash rapidly 3x with ice-cold PBS to halt transport. Lyse cells using 0.1 N NaOH. Neutralize and quantify intracellular radioactivity via liquid scintillation counting.
Fig 2: Workflow for the In Vitro Polyamine Transport System (PTS) Competition Assay.
Protocol 2: SSAT Enzyme Activity Quantification
Objective: Measure the functional induction of the catabolic enzyme SSAT following analog exposure[1].
-
Analog Exposure: Treat target cells with 10 μ M N-(3-Aminopropyl)-2-butene-1,4-diamine for 24-48 hours.
-
Protein Extraction: Harvest cells and lyse in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and protease inhibitors. Centrifuge at 12,000 x g for 15 mins at 4°C to isolate the cytosolic fraction.
-
Radiochemical Assay: Incubate 50 μ g of the protein extract with 3 mM Spermidine and 0.1 mM [ 14 C]-Acetyl-CoA for 10 minutes at 37°C.
-
Causality: SSAT transfers the radiolabeled acetyl group from Acetyl-CoA directly onto the spermidine substrate. The short 10-minute window ensures the reaction is measured in its linear, initial-velocity phase[1].
-
-
Detection: Spot the reaction mixture onto P-81 phosphocellulose filter paper. Wash 3x with water to remove unreacted [ 14 C]-Acetyl-CoA (which does not bind to the negatively charged paper, unlike the positively charged acetyl-spermidine). Count the dried filters in a scintillation counter.
Therapeutic and Diagnostic Applications
Beyond direct cytotoxicity as an anti-cancer agent, the unsaturated nature of N-(3-Aminopropyl)-2-butene-1,4-diamine makes it an exceptional vector for targeted diagnostics and therapeutics. Because the PTS is highly active in solid tumors, researchers have successfully utilized unsaturated analogs like Z-DAB to conjugate Boron-10 ( 10 B) for Boron Neutron Capture Therapy (BNCT), or Fluorine-18 ( 18 F) for Positron Emission Tomography (PET) imaging[5]. The rigid 2-butene core ensures that bulky isotopic payloads do not abolish the molecule's affinity for the polyamine transporter, providing a highly selective delivery mechanism directly into the tumor microenvironment[4][5].
Sources
Application Notes and Protocols for the Preparation of N-(3-Aminopropyl)-2-butene-1,4-diamine Stock Solutions for Bioassays
Introduction
N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine whose biological functions and potential as a therapeutic agent are of growing interest to researchers. Polyamines are critically involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Accurate and reproducible in-vitro and in-vivo bioassays are fundamental to elucidating the specific roles of N-(3-Aminopropyl)-2-butene-1,4-diamine. The cornerstone of such studies is the precise and reliable preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of N-(3-Aminopropyl)-2-butene-1,4-diamine for use in biological assays.
Physicochemical Properties of N-(3-Aminopropyl)-2-butene-1,4-diamine
A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. Key properties of N-(3-Aminopropyl)-2-butene-1,4-diamine are summarized in the table below.
| Property | Value | Source |
| Systematic Name | 2-Butene-1,4-diamine, N1-(3-aminopropyl)- | [3] |
| CAS Number | 67953-03-1 | [3] |
| Molecular Formula | C₇H₁₇N₃ | [3] |
| Molecular Weight | 143.23 g/mol | [3] |
| Appearance | White to Off-White Powder (for the trihydrochloride salt) | [4] |
Safety and Handling Precautions
Polyamines and their derivatives require careful handling to ensure personnel safety and to prevent contamination of experiments.
2.1. Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling N-(3-Aminopropyl)-2-butene-1,4-diamine in its solid form or in solution. This includes:
-
A properly fitted laboratory coat.
-
Nitrile or other chemically resistant gloves.[5]
-
Safety glasses or goggles.[5]
2.2. Engineering Controls
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of dust particles.[6]
2.3. Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of water and soap.[7]
-
In case of eye contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[7]
-
In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Preparation of Stock Solutions: A Step-by-Step Protocol
The following protocol provides a detailed methodology for the preparation of a 10 mM stock solution of N-(3-Aminopropyl)-2-butene-1,4-diamine. This concentration is a common starting point for subsequent dilutions to working concentrations for various bioassays.
3.1. Materials
-
N-(3-Aminopropyl)-2-butene-1,4-diamine (form will depend on the supplier, e.g., free base or salt)
-
High-purity, sterile solvent (e.g., cell culture grade Dimethyl Sulfoxide (DMSO) or sterile, deionized water)
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene or glass vials with screw caps
-
Sterile, filtered pipette tips
-
Vortex mixer
3.2. Solvent Selection: Critical Considerations
The choice of solvent is a critical determinant of the success of your bioassay.
-
Aqueous Solutions: Polyamines are generally soluble in aqueous solutions.[8] For many cell-based assays, preparing the stock solution in a sterile, buffered aqueous solution (e.g., PBS, pH 7.2) or sterile water is ideal to avoid solvent-induced toxicity. However, the long-term stability of the compound in aqueous solutions may be limited.
-
Organic Solvents: For compounds with limited aqueous solubility or for long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice.[8] It is crucial to note that DMSO can exhibit toxicity in a concentration-dependent manner in many biological systems. Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), and a vehicle control (media or buffer with the same final concentration of DMSO) must be included in all experiments.
3.3. Protocol for a 10 mM Stock Solution
This protocol assumes the use of N-(3-Aminopropyl)-2-butene-1,4-diamine with a molecular weight of 143.23 g/mol . Adjust the calculations if you are using a salt form of the compound (e.g., trihydrochloride, MW = 254.62 g/mol ).[4]
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 143.23 g/mol = 0.0014323 g = 1.43 mg
-
-
-
Weigh the compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 1.43 mg of N-(3-Aminopropyl)-2-butene-1,4-diamine. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of your chosen solvent (e.g., 1 mL of high-purity DMSO or sterile water) to the vial containing the compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may aid in dissolution, but be mindful of potential degradation with heat.
-
-
Sterilization (for aqueous solutions):
-
If preparing an aqueous stock solution, it is recommended to filter-sterilize it through a 0.22 µm syringe filter into a sterile container.
-
3.4. Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of N-(3-Aminopropyl)-2-butene-1,4-diamine stock solutions.
Storage and Stability
Proper storage is crucial to maintain the integrity of your stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound and solvent evaporation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: For long-term storage, it is best to store the stock solutions at -20°C or -80°C.[9]
-
Container: Use high-quality, tightly sealed vials (e.g., glass with Teflon-lined caps or polypropylene cryogenic vials) to prevent solvent evaporation and contamination.
-
Light Sensitivity: Protect the stock solutions from light by storing them in amber vials or in a light-blocking container.
Quality Control
To ensure the reliability and reproducibility of your bioassay results, it is important to perform quality control checks on your stock solutions.
-
Purity and Identity: Whenever possible, obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC or UV-Vis spectroscopy, if a reference standard is available.
-
Solvent Toxicity Control: As previously mentioned, always include a vehicle control in your bioassays to account for any effects of the solvent on the biological system being studied.
Preparation of Working Solutions
For most bioassays, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.
6.1. Serial Dilutions
Serial dilutions are a common method for preparing a range of working concentrations from a stock solution.
Caption: Example of a serial dilution workflow to obtain working solutions.
6.2. Example Dilution Calculation
To prepare a 100 µM working solution from a 10 mM stock solution, you would perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or assay buffer.
Conclusion
The meticulous preparation of stock solutions is a fundamental, yet often overlooked, aspect of conducting high-quality bioassays. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the accuracy, reproducibility, and reliability of their studies involving N-(3-Aminopropyl)-2-butene-1,4-diamine. Adherence to these guidelines for handling, storage, and quality control will contribute to the generation of robust and meaningful scientific data.
References
-
NextSDS. N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine. [Link]
-
BioVision. K475 - Total Polyamine Assay Kit (Fluorometric). [Link]
-
Chen, C. H., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(24), 5104–5111. [Link]
-
Chen, C. H., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. PubMed, 11742025. [Link]
-
Morgan, D. M. L. (Ed.). (1998). Polyamine Protocols. Humana Press. [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N-(3-Aminopropyl)-1,4-butanediamine. [Link]
-
Murray, B. A., et al. (2018). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. MethodsX, 5, 137-145. [Link]
-
Miles, I. G., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9390-9397. [Link]
-
Novachem Pty Ltd. (2025). Safety Data Sheet: N-(3-AMINOPROPYL) BUTANE-1,4-DIAMINE:3HCL (1,1,2,2,3,3,4,4-D8, 98%). [Link]
-
U.S. Environmental Protection Agency. (2025). 2-Butene-1,4-diamine, N1-(3-aminopropyl)- - Substance Details. [Link]
-
Miles, I. G., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9390-9397. [Link]
-
Miles, I. G., et al. (2019). (PDF) Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ResearchGate. [Link]
-
Quiñonero, D., et al. (2018). Poly(phenylacetylene) Amines: A General Route to Water-Soluble Helical Polyamines. Chemistry of Materials, 30(19), 6849-6857. [Link]
-
Eurisotop. N-(3-AMINOPROPYL) BUTANE-1,4-DIAMINE:3HCL. [Link]
-
U.S. Environmental Protection Agency. (2026). 2-Butene-1,4-diamine, N1,N4-bis(3-aminopropyl)- - Substance Details. [Link]
-
ResearchGate. (2023). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]
-
BRENDA Enzyme Database. Ligand view of N-3-aminopropyl-1,4-diamino-2-butene (51797 - WLSWOWSGPRTMKO-OWOJBTEDSA-N). [Link]
-
Duan, C., et al. (2020). Water/Ethanol Soluble p-Type Conjugated Polymers for the Use in Organic Photovoltaics. Frontiers in Chemistry, 8, 731. [Link]
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Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine
Abstract
This application note presents a detailed and validated protocol for the sensitive and selective quantification of N-(3-Aminopropyl)-2-butene-1,4-diamine, a polyamine of interest in various biological and chemical matrices. Polyamines are notoriously challenging to analyze due to their high polarity and low volatility. This protocol addresses these challenges through a robust derivatization strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, utilizing isobutyl chloroformate derivatization, offers excellent chromatographic retention and sharp peak shapes, enabling low limits of quantification suitable for trace-level analysis in complex samples. We provide a comprehensive, step-by-step guide from sample preparation to data acquisition and analysis, including the rationale behind critical experimental choices to ensure reproducibility and accuracy.
Introduction
N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine with a chemical formula of C10H24N4. The analysis of polyamines is crucial in many research areas, including as potential biomarkers in disease diagnostics. However, their inherent chemical properties, such as high polarity and multiple primary and secondary amine groups, make them difficult to analyze by conventional reversed-phase liquid chromatography. To overcome these analytical hurdles, derivatization of the amine groups is a common and effective strategy. Derivatization not only improves the chromatographic behavior of polyamines but also enhances their ionization efficiency in the mass spectrometer.
This protocol details a method based on derivatization with isobutyl chloroformate, a reagent that reacts with primary and secondary amines to form carbamates. This modification increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns and improved sensitivity.[1][2][3] The subsequent analysis by LC-MS/MS in Selected Reaction Monitoring (SRM) mode ensures high selectivity and sensitivity, making the method suitable for demanding applications in research and drug development.
Experimental
Materials and Reagents
-
N-(3-Aminopropyl)-2-butene-1,4-diamine standard
-
Internal Standard (IS): A structurally similar polyamine not present in the sample, or a stable isotope-labeled version of the analyte.
-
Isobutyl chloroformate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Sodium bicarbonate buffer (0.5 M, pH 9.0)
-
Toluene
Sample Preparation and Derivatization
The goal of this step is to efficiently extract the analyte from the matrix and derivatize it for LC-MS/MS analysis. The use of an internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and matrix effects.
Protocol:
-
Sample Extraction: For biological samples, a protein precipitation step is typically required. To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold methanol containing the internal standard. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of sodium bicarbonate buffer (0.5 M, pH 9.0).
-
Derivatization: Add 50 µL of isobutyl chloroformate solution (10% in toluene). Vortex vigorously for 30 seconds. The reaction is rapid and should be complete within a few minutes.[1]
-
Extraction of Derivatives: Add 200 µL of toluene, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Final Preparation: Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for sample preparation and derivatization.
LC-MS/MS Analysis
The derivatized analyte is separated by reversed-phase chromatography and detected by a tandem mass spectrometer. The parameters provided below are a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Table 1: Suggested LC-MS/MS parameters.
SRM Transition Optimization
To ensure the highest sensitivity and selectivity, the SRM transitions for the derivatized analyte and internal standard must be optimized. This is typically done by infusing a standard solution of the derivatized compound into the mass spectrometer and performing a product ion scan of the precursor ion. The most intense and specific product ions are then selected for the SRM method.
For a polyamine derivatized with isobutyl chloroformate, the precursor ion will be the protonated molecule [M+H]+. The fragmentation will likely involve the loss of the isobutoxycarbonyl group or cleavage of the polyamine backbone.
Diagram of a Potential Fragmentation Pathway:
Caption: Conceptual fragmentation of a derivatized polyamine.
Results and Discussion
Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | < 15% ( < 20% at LLOQ) |
| LOD | Signal-to-noise ratio > 3 |
| LOQ | Signal-to-noise ratio > 10, with acceptable accuracy and precision |
| Matrix Effect | Within 85-115% |
Table 2: Typical method validation acceptance criteria.
Rationale for Methodological Choices
-
Derivatization: While methods for underivatized polyamines exist, they often suffer from poor peak shape and retention time instability.[4][5] Derivatization with isobutyl chloroformate is a simple, rapid, and efficient way to improve the analytical characteristics of polyamines for reversed-phase LC-MS/MS.[1][2][3]
-
LC-MS/MS: The use of tandem mass spectrometry in SRM mode provides unparalleled selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices. This is crucial for applications such as biomarker discovery and pharmacokinetic studies.
-
Internal Standard: The co-extraction and analysis of an internal standard are essential for correcting for any analyte loss during sample preparation and for mitigating the effects of ion suppression or enhancement in the ESI source.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantitative analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine by LC-MS/MS. The use of isobutyl chloroformate derivatization effectively addresses the analytical challenges associated with polyamines, resulting in a highly sensitive and selective assay. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this and other similar polyamines in a variety of sample types.
References
-
Polyamine Analysis by LC-MS. Springer Nature Experiments. Available at: [Link]
-
Häkkinen, M. R. (2013). Polyamine analysis by LC-MS. Methods in molecular biology (Clifton, N.J.), 987, 139–146. Available at: [Link]
-
van der Meer, J. C., Vissers, J. P. C., & van der Heijden, R. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 964, 145-154. Available at: [Link]
-
Sheldon, R. D., & Kvit, A. S. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in enzymology, 656, 141–153. Available at: [Link]
-
Liu, R., Li, Y., Liu, J., & Liang, X. (2013). High-Throughput LC–MS/MS Based Simultaneous Determination of Polyamines Including N-Acetylated Forms in Human Saliva and the Diagnostic Approach to Breast Cancer Patients. Analytical Chemistry, 85(23), 11467–11474. Available at: [Link]
-
N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine. NextSDS. Available at: [Link]
-
Lee, S. H., Kim, G. J., Kim, D. H., & Chung, B. C. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1153. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of N-(3-Aminopropyl)-2-butene-1,4-diamine in Advanced Polyamine Synthesis
Target Audience: Synthetic Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The development of polyamine analogues has become a critical frontier in targeted antineoplastic and antimicrobial therapies. N-(3-Aminopropyl)-2-butene-1,4-diamine , an unsaturated analogue of the natural polyamine spermidine, serves as a highly versatile synthetic precursor. By incorporating a rigid 2-butene moiety into the polyamine backbone, researchers can selectively restrict the molecule's spatial conformation. This application note details the mechanistic rationale, comparative biological data, and validated synthetic protocols for utilizing this precursor to engineer next-generation polyamine modulators, such as bis(alkyl) unsaturated spermine analogues.
Mechanistic Rationale: The Power of the Unsaturated Backbone
Standard saturated polyamines (like spermidine and spermine) possess highly flexible aliphatic chains, allowing them to adopt numerous conformations. Substituting a saturated butane chain with a 2-butene segment introduces critical geometric constraints that dictate enzyme-substrate interactions.
-
Stereospecific Enzyme Recognition: The cis-isomer of N-(3-aminopropyl)-1,4-diaminobut-2-ene is uniquely recognized as a high-affinity substrate by [1], mimicking the natural folded conformation of spermidine. Conversely, the trans-isomer and alkyne derivatives are entirely rejected, proving that spatial folding is a prerequisite for enzymatic conversion[1].
-
SSAT Superinduction: When this unsaturated precursor is terminally alkylated to form tetraamines (spermine analogues like BE-4-4-4-4), it acts as a potent modulator of[2]. The rigid backbone prevents the analogue from fulfilling the physiological roles of natural polyamines while simultaneously upregulating SSAT expression by over 1000-fold[3]. This triggers a catabolic cascade, rapidly depleting intracellular polyamine pools and inducing tumor cell apoptosis[4].
Fig 1: Polyamine metabolic disruption pathway via unsaturated spermine analogues.
Comparative Biological Data
The structural rigidity provided by N-(3-Aminopropyl)-2-butene-1,4-diamine translates directly into enhanced pharmacological metrics. Table 1 summarizes the impact of backbone unsaturation and terminal alkylation on SSAT induction and cytotoxicity.
Table 1: Biological Activity of Polyamine Analogues vs. Natural Substrates
| Compound Class | Example Analogue | SSAT Induction (Fold Increase) | IC₅₀ (L1210 Cells, µM) | Primary Application |
| Natural Polyamine | Spermidine | 1x (Basal) | N/A | Endogenous reference |
| Saturated Tetraamine | DENSPM (DE-333) | ~1000x | 0.5 | Oncology (Melanoma)[3] |
| Unsaturated Tetraamine | BE-4-4-4-4 (cis) | ~1200x | 0.1 - 0.3 | Oncology (Prostate/Lung)[4] |
| Unsaturated Triamine | N,N-dialkyl derivatives | Minimal | >10 | Antifungal (P. avenae)[5] |
Experimental Protocols: Orthogonal Protection and Alkylation
Because N-(3-Aminopropyl)-2-butene-1,4-diamine contains two primary amines and one internal secondary amine, synthesizing unsymmetrically substituted analogues requires strict orthogonal protection.
Protocol A: Selective Protection of Primary Amines
Causality Check: Ethyl trifluoroacetate (ETFA) is selected because its mild reactivity exploits the steric differences between the primary and secondary amines. It selectively acylates the exposed primary amines, leaving the internal secondary amine free for subsequent Boc-protection[6].
Materials:
-
N-(3-Aminopropyl)-2-butene-1,4-diamine (1.0 eq)
-
Ethyl trifluoroacetate (ETFA) (2.2 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Methanol (Anhydrous)
Step-by-Step Methodology:
-
Primary Amine Protection: Dissolve the unsaturated precursor in anhydrous methanol at -78°C under an argon atmosphere.
-
Dropwise, add ETFA (2.2 eq) over 30 minutes. The extreme cold ensures kinetic control, preventing secondary amine acylation.
-
Stir for 2 hours, allowing the reaction to slowly warm to 0°C.
-
Self-Validation: Perform a ninhydrin stain on a TLC plate. The intense purple spots of the primary amines should disappear, leaving a faint yellow spot indicative of the unprotected secondary amine.
-
-
Secondary Amine Protection: To the same reaction vessel at 0°C, add TEA (1.5 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 12 hours.
-
Workup: Evaporate the methanol, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The intermediate is now orthogonally protected.
Protocol B: Terminal Alkylation and Global Deprotection
Causality Check: Cleaving the trifluoroacetyl groups with mild base (K₂CO₃) exposes the primary amines for reductive amination, while the Boc group remains intact to prevent unwanted branching during the alkylation step.
Step-by-Step Methodology:
-
TFA Cleavage: Dissolve the orthogonally protected intermediate in a 4:1 mixture of Methanol/Water. Add K₂CO₃ (3.0 eq) and reflux for 4 hours to remove the trifluoroacetyl groups. Extract and dry the resulting N-Boc-diamine.
-
Reductive Amination: Dissolve the N-Boc-diamine in 1,2-dichloroethane. Add the desired aliphatic aldehyde (e.g., acetaldehyde for ethylation) (2.5 eq) and sodium triacetoxyborohydride (STAB) (3.0 eq). Stir at room temperature for 24 hours.
-
Global Deprotection: Isolate the alkylated intermediate and treat with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group.
-
Purification: Evaporate the TFA/DCM under a stream of nitrogen. Purify the final bis(alkyl) unsaturated spermine analogue via ion-exchange chromatography (e.g., Dowex 50W-X8).
Fig 2: Orthogonal protection and alkylation workflow for unsaturated spermidines.
References
-
[1] Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells. Biochemical Journal (1991). URL:[Link]
-
[2] Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry (1993). URL:[Link]
-
[4] A Comparison of Structure−Activity Relationships between Spermidine and Spermine Analogue Antineoplastics. Journal of Medicinal Chemistry (2001). URL:[Link]
-
[3] Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. PubMed / NIH (1997). URL:[Link](Derived from grounding data for DE-333/DENSPM)
-
[5] Synthesis of six novel N,N-dialkyl derivatives of spermidine and effects on growth of the fungal plant pathogen Pyrenophora avenae. FEMS Microbiology Letters (2001). URL:[Link]
-
[6] Synthesis of Hypusine and Other Polyamines Using Dibenzyltriazones for Amino Protection. Journal of Organic Chemistry (1992). URL:[Link]
Sources
- 1. Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
Investigational Applications of N-(3-Aminopropyl)-2-butene-1,4-diamine in Cell-Based Assays
Senior Application Scientist Note: This document provides detailed protocols for the investigational use of N-(3-Aminopropyl)-2-butene-1,4-diamine, a synthetic polyamine analogue. Given the crucial role of natural polyamines—such as putrescine, spermidine, and spermine—in cell proliferation, differentiation, and apoptosis, synthetic analogues represent a compelling avenue for research, particularly in oncology. These molecules can act as mimetics or antimetabolites, interfering with normal polyamine functions and exerting cytotoxic effects on rapidly dividing cells, such as cancer cells. The protocols outlined herein are designed to serve as a robust starting point for researchers to explore the biological effects of N-(3-Aminopropyl)-2-butene-1,4-diamine in various cell culture systems.
Section 1: Assessment of Cytotoxicity
Scientific Rationale: The structural similarity of N-(3-Aminopropyl)-2-butene-1,4-diamine to natural polyamines suggests it may be actively transported into cells with high proliferative rates via the polyamine transport system. Once inside, it could disrupt normal polyamine-dependent processes, leading to cytotoxicity. The Neutral Red Uptake (NRU) assay is a sensitive, lysosome-based cytotoxicity assay suitable for evaluating the potential dose-dependent effects of this compound.[1][2]
Protocol 1: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol is adapted from established NRU assay procedures.[1][2][3][4][5]
1.1. Materials:
-
N-(3-Aminopropyl)-2-butene-1,4-diamine (prepare a sterile, concentrated stock solution in an appropriate solvent, e.g., sterile water or DMSO)
-
Adherent or suspension cell line of choice (e.g., a cancer cell line like HCT116 or A549)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Neutral Red staining solution (0.33% w/v in sterile water)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate spectrophotometer (540 nm filter)
1.2. Experimental Workflow:
Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.
1.3. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation and Treatment: Prepare a series of dilutions of N-(3-Aminopropyl)-2-butene-1,4-diamine in complete medium. A suggested starting range is 0.1 µM to 1000 µM. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Following incubation, remove the treatment medium and add 100 µL of pre-warmed medium containing a final concentration of 50 µg/mL Neutral Red. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to solubilize the dye.
-
Measurement: Measure the optical density at 540 nm using a microplate reader.
1.4. Data Analysis and Presentation:
Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Concentration (µM) | Mean OD 540nm | Std. Dev. | % Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.88 | 0.06 | 70.4 |
| 100 | 0.61 | 0.05 | 48.8 |
| 1000 | 0.23 | 0.03 | 18.4 |
Section 2: Analysis of Apoptosis Induction
Scientific Rationale: Many cytotoxic agents, including polyamine analogues, induce programmed cell death, or apoptosis.[6][7][8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[7][9][10][11]
2.1. Materials:
-
N-(3-Aminopropyl)-2-butene-1,4-diamine
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2.2. Experimental Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
2.3. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with N-(3-Aminopropyl)-2-butene-1,4-diamine at concentrations around the determined IC₅₀ for an appropriate time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and pellet by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
2.4. Data Analysis and Presentation:
The flow cytometry data will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95.2 | 2.1 | 2.7 |
| Compound (IC₅₀) | 45.8 | 35.4 | 18.8 |
Section 3: Evaluation of Oxidative Stress
Scientific Rationale: The catabolism of polyamines can generate reactive oxygen species (ROS), leading to oxidative stress, which can contribute to apoptosis.[10] The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used indicator of ROS. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][12][13][14]
Protocol 3: Cellular ROS Detection with DCFH-DA
This protocol is adapted from standard DCFH-DA assay procedures.[6][8][12][13][14]
3.1. Materials:
-
N-(3-Aminopropyl)-2-butene-1,4-diamine
-
Cell line of interest
-
24-well or 96-well black, clear-bottom plates
-
DCFH-DA (prepare a 10 mM stock in DMSO)
-
Serum-free cell culture medium
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
3.2. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(3-Aminopropyl)-2-butene-1,4-diamine for a desired period (e.g., 1-6 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add serum-free medium containing 10-20 µM DCFH-DA to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~485/535 nm). Alternatively, visualize the cells under a fluorescence microscope.
3.3. Data Analysis and Presentation:
Calculate the fold increase in fluorescence intensity relative to the untreated control.
| Treatment | Mean Fluorescence Intensity | Fold Change vs. Control |
| Control | 1500 | 1.0 |
| Compound (Low Conc.) | 2250 | 1.5 |
| Compound (High Conc.) | 6000 | 4.0 |
| H₂O₂ (Positive Control) | 9000 | 6.0 |
Section 4: Cell Cycle Analysis
Scientific Rationale: Polyamines are essential for cell cycle progression.[4] Disruption of polyamine metabolism can lead to cell cycle arrest, typically at the G1 or S phase. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15][16][17][18]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol follows standard procedures for PI-based cell cycle analysis.[15][16][17][18]
4.1. Materials:
-
N-(3-Aminopropyl)-2-butene-1,4-diamine
-
Cell line of interest
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
4.2. Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
4.3. Step-by-Step Procedure:
-
Cell Treatment: Seed cells and treat with N-(3-Aminopropyl)-2-butene-1,4-diamine as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
4.4. Data Analysis and Presentation:
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.3 | 30.1 | 14.6 |
| Compound (IC₅₀) | 70.2 | 15.5 | 14.3 |
References
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
- Fujita, K., & Nakao, M. (2003). Arrest of cell cycle by amida which is phosphorylated by Cdc2 kinase. Journal of Biological Chemistry, 278(16), 14173-14179.
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
- Lee, S. E., Moore, J. K., Holmes, A., Umezu, K., Kolodner, R. D., & Haber, J. E. (1998). Saccharomyces Ku70, Mre11/Rad50, and RPA proteins regulate adaptation to G2/M arrest after DNA damage. Cell, 94(3), 399-409.
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
- O'Connor, P. M., Jackman, J., Jondle, D., Bhatia, K., Magrath, I., & Kohn, K. W. (1992). Role of the p53 tumor suppressor gene in cell cycle arrest and radiosensitivity of Burkitt's lymphoma cell lines. Cancer Research, 53(19), 4776-4780.
- Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life, 61(9), 880-894.
- Pegg, A. E., & Casero, R. A. (Eds.). (2011). Polyamines: Methods and Protocols. Humana Press.
- Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
-
RE-Place. (n.d.). ROS assay.doc. Retrieved from [Link]
- Stefanelli, C., Bonavita, F., Stanic', I., Pignatti, C., Flamigni, F., Guarnieri, C., & Caldarera, C. M. (2002).
-
Tebu-bio. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]
- Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616.
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- 18. bio-protocol.org [bio-protocol.org]
N-(3-Aminopropyl)-2-butene-1,4-diamine derivatization for GC-MS analysis
An Application Note and Protocol for the Derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Polyamines, such as the target analyte, are non-volatile and highly polar molecules, making their direct analysis by GC-MS challenging. Derivatization is a critical sample preparation step that enhances the volatility and thermal stability of these compounds, enabling their successful separation and detection. This document outlines a robust derivatization procedure using trifluoroacetic anhydride (TFAA), a widely used and effective acylating agent for primary and secondary amines. The underlying chemical principles, step-by-step experimental procedures, and expected outcomes are discussed in detail to provide researchers, scientists, and drug development professionals with a reliable method for the qualitative and quantitative analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine and structurally related polyamines.
Introduction: The Rationale for Derivatization
N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine characterized by the presence of multiple primary and secondary amine functional groups. These groups are capable of forming strong hydrogen bonds, which results in a high boiling point and low volatility. Furthermore, the high polarity of polyamines leads to poor chromatographic peak shape and strong adsorption to the active sites within the GC system, such as the injector liner and the chromatographic column.
To overcome these analytical challenges, a derivatization step is essential. The primary objectives of derivatizing N-(3-Aminopropyl)-2-butene-1,4-diamine are:
-
To Increase Volatility: By replacing the active hydrogens on the amine groups with non-polar functional groups, the intermolecular hydrogen bonding is eliminated, significantly reducing the boiling point of the analyte.
-
To Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures required for GC analysis, preventing on-column degradation.
-
To Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical chromatographic peaks, which improves resolution and enhances sensitivity.
-
To Generate Characteristic Mass Spectra: The derivatized analyte often produces a more predictable and structurally informative mass spectrum, aiding in compound identification and quantification.
Trifluoroacetic anhydride (TFAA) is an excellent choice for the derivatization of polyamines. It reacts rapidly and quantitatively with primary and secondary amines to form stable trifluoroacetyl derivatives. The electron-withdrawing nature of the trifluoromethyl groups makes these derivatives highly volatile and amenable to GC-MS analysis.
The Derivatization Reaction
The reaction of N-(3-Aminopropyl)-2-butene-1,4-diamine with TFAA is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atoms of the primary and secondary amines attacks the electrophilic carbonyl carbon of the anhydride. This results in the formation of a stable amide bond and the release of a molecule of trifluoroacetic acid as a byproduct.
Figure 1: General workflow of the derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine with TFAA.
Experimental Protocol: Derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine with TFAA
This protocol provides a step-by-step method for the derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine in a sample matrix.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| N-(3-Aminopropyl)-2-butene-1,4-diamine | ≥98% Purity | Sigma-Aldrich |
| Trifluoroacetic anhydride (TFAA) | ≥99% Purity | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC or GC Grade | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific |
| Deionized Water | Type I | Millipore |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets | Sigma-Aldrich |
| Nitrogen Gas | High Purity | Airgas |
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler (optional, but recommended for reproducibility)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
2 mL glass vials with PTFE-lined caps
-
Conical glass reaction vials
Step-by-Step Derivatization Procedure
Figure 2: Step-by-step workflow for the derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine.
1. Sample Preparation and Extraction:
-
For aqueous samples, transfer 100 µL of the sample into a 2 mL glass reaction vial.
-
Add 50 µL of 2 M Sodium Hydroxide (NaOH) to the vial to deprotonate the amine groups, ensuring they are in their free base form for efficient extraction and derivatization.
-
Add 500 µL of ethyl acetate to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the polyamine into the organic phase.
-
Centrifuge the vial at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean, dry 2 mL glass reaction vial.
2. Derivatization Reaction:
-
To the extracted organic phase, add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion.
-
Add 100 µL of trifluoroacetic anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle it in a fume hood and use appropriate personal protective equipment.
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or water bath set at 60°C for 30 minutes.
3. Sample Clean-up and Reconstitution:
-
After incubation, remove the vial from the heat and allow it to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
To remove any residual moisture, transfer the reconstituted sample to a microvial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are recommended starting parameters for the GC-MS analysis of the trifluoroacetylated derivative of N-(3-Aminopropyl)-2-butene-1,4-diamine. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Oven Program | Initial: 80°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50 - 550 |
| Solvent Delay | 3 min |
| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Expected Results and Data Interpretation
The trifluoroacetylated derivative of N-(3-Aminopropyl)-2-butene-1,4-diamine will be significantly more volatile and less polar than the underivatized compound. This will result in a sharp, symmetrical peak in the total ion chromatogram (TIC). The mass spectrum of the derivative will exhibit characteristic fragmentation patterns that can be used for structural confirmation. The molecular ion (M⁺) may be observed, along with fragment ions resulting from the cleavage of C-C and C-N bonds. The presence of the trifluoroacetyl group (CF₃CO-, m/z 97) will be a prominent feature in the mass spectrum.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low peak intensity | Incomplete derivatization, sample degradation, poor extraction efficiency. | Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. Check the pH of the aqueous sample before extraction. |
| Broad or tailing peaks | Active sites in the GC system, column contamination, non-volatile residues. | Use a deactivated injector liner. Condition the column. Ensure complete evaporation of excess derivatizing reagent. |
| Ghost peaks in subsequent runs | Carryover from a highly concentrated sample. | Run a solvent blank after concentrated samples. Increase the injector temperature or bake-out time. |
| Variable results | Inconsistent sample handling, presence of moisture. | Use an internal standard for quantification. Ensure all vials and solvents are dry. Handle TFAA in a dry environment. |
Conclusion
The protocol described in this application note provides a reliable and robust method for the derivatization of N-(3-Aminopropyl)-2-butene-1,4-diamine using trifluoroacetic anhydride for GC-MS analysis. This procedure effectively addresses the challenges associated with the analysis of polar and non-volatile polyamines, enabling their sensitive and accurate determination. The principles and techniques outlined here can be adapted for the analysis of other polyamines in various biological and chemical matrices.
References
-
Kim, K. R., & Paik, M. J. (2000). Gas chromatographic profiling and screening of urinary polyamines in patients with cancers. Journal of Chromatography B: Biomedical Sciences and Applications, 746(1), 39-51. [Link]
-
Tavazzi, B., Lazzarino, G., Di Pierro, D., & Giardina, B. (1992). Gas chromatographic-mass spectrometric analysis of polyamines in physiological fluids: a sensitive and specific method. Journal of Chromatography B: Biomedical Applications, 582(1-2), 243-248. [Link]
determining N-(3-Aminopropyl)-2-butene-1,4-diamine concentration in biological samples
Application Note: Determination of N-(3-Aminopropyl)-2-butene-1,4-diamine (Dehydrospermidine) in Biological Samples via Isotope-Labeling LC-MS/MS
Introduction & Biological Significance
N-(3-Aminopropyl)-2-butene-1,4-diamine, commonly referred to as dehydrospermidine or cis-unsaturated spermidine, is a critical polyamine analog and metabolic intermediate[1],[2]. In eukaryotic cells, it is transiently formed during the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation[3]. Specifically, deoxyhypusine synthase (DHS) catalyzes the NAD+-dependent oxidation of spermidine to generate the enzyme-bound intermediate dehydrospermidine, followed by the transfer of its 4-aminobutyl moiety to a specific lysine residue on eIF5A[4],[5].
Beyond its endogenous role, synthetic unsaturated spermidine derivatives are utilized as functional mimetics to rescue cell growth in polyamine-depleted models, making them valuable tools in oncology and parasitology[1],[6]. Furthermore, recent metabolomics studies have identified dehydrospermidine accumulation as a highly specific biomarker for urological conditions, including Escherichia coli-induced urinary tract infections (UTIs)[7].
Fig 1: Biochemical pathway of eIF5A hypusination highlighting dehydrospermidine as a critical intermediate.
Analytical Challenges & Strategic Rationale
Quantifying polyamines in biological matrices (plasma, urine, cell lysates) presents significant analytical hurdles. Polyamines are highly polar, aliphatic polycations that lack natural chromophores, making them difficult to retain on standard reversed-phase (RP) columns and nearly impossible to detect via UV/Vis. Furthermore, direct electrospray ionization (ESI) of underivatized polyamines suffers from severe matrix-induced ion suppression.
The Causality of Derivatization: To overcome this, we employ Chemical Isotope Labeling (CIL) using Dansyl chloride (DNS-Cl) prior to RP-LC-MS/MS[7]. Dansylation serves a dual, mechanistic purpose:
-
Hydrophobicity Enhancement: It converts the hydrophilic primary and secondary amines of dehydrospermidine into highly hydrophobic sulfonamides, enabling robust retention and sharp peak shapes on C18 RP columns.
-
Ionization Amplification: The dimethylaminonaphthalene moiety of the dansyl group acts as a powerful "proton sponge," drastically increasing ESI+ ionization efficiency and lowering the limit of detection (LOD) to the sub-nanomolar range.
Self-Validating System: To ensure trustworthiness, this protocol utilizes a heavy isotope internal standard (e.g., 13 C-labeled Dansyl chloride or 1,7-diaminoheptane). Because derivatization efficiency can fluctuate based on matrix pH and protein content, the internal standard continuously normalizes extraction recovery and ionization variations, ensuring the assay remains self-validating across diverse biological samples.
Experimental Protocol
Reagents and Materials
-
Derivatization Reagent: Dansyl chloride (DNS-Cl, 10 mg/mL in LC-MS grade acetone).
-
Internal Standard (IS): 1,7-diaminoheptane (10 µM in water).
-
Buffer: Sodium carbonate buffer (0.5 M, pH 9.5).
-
Quenching Agent: L-Proline (100 mg/mL in water).
-
Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.
Sample Preparation Workflow
Fig 2: Step-by-step sample preparation and LC-MS/MS workflow for polyamine quantification.
Step-by-Step Methodology:
-
Extraction: Aliquot 50 µL of biological sample (e.g., plasma or urine). Add 10 µL of Internal Standard. Add 150 µL of 0.1 M HCl to disrupt protein-polyamine binding and precipitate large proteins. Centrifuge at 14,000 × g for 10 min at 4°C.
-
pH Adjustment: Transfer 50 µL of the acidic supernatant to a reaction vial. Add 50 µL of 0.5 M sodium carbonate buffer.
-
Expert Insight: The pKa of polyamines ranges from 9 to 11. Adjusting the pH to exactly 9.5 ensures the amines are deprotonated (nucleophilic) without causing rapid hydrolysis of the DNS-Cl reagent to non-reactive dansyl acid.
-
-
Derivatization: Add 50 µL of DNS-Cl solution. Vortex thoroughly and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 10 µL of L-Proline solution and incubate for an additional 15 minutes at 60°C.
-
Expert Insight: L-Proline reacts with unreacted DNS-Cl to form a highly polar derivative that elutes early in the void volume, preventing it from suppressing the signal of the highly retained polyamine analytes.
-
-
Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile, 95:5 v/v).
LC-MS/MS Conditions & Data Presentation
Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.
Table 1: LC Gradient Profile
| Time (min) | Mobile Phase A (Water + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95% | 5% | 0.4 |
| 1.0 | 95% | 5% | 0.4 |
| 6.0 | 5% | 95% | 0.4 |
| 8.0 | 5% | 95% | 0.4 |
| 8.1 | 95% | 5% | 0.4 |
| 10.0 | 95% | 5% | 0.4 |
Table 2: MRM Transitions (ESI Positive Mode) Note: Dehydrospermidine contains three amine groups, resulting in a tri-dansylated derivative.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Tri-dansyl Dehydrospermidine | 840.6 | 170.1 | 45 |
| Di-dansyl 1,7-Diaminoheptane (IS) | 597.3 | 170.1 | 40 |
Table 3: Quantitative Performance Summary (Method Validation)
| Parameter | Dehydrospermidine Performance | Validation Criteria / Notes |
|---|---|---|
| Linear Range | 1.0 nM – 5,000 nM | R² > 0.995 |
| Limit of Detection (LOD) | 0.3 nM | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 nM | S/N ≥ 10, CV ≤ 20% |
| Matrix Recovery | 92% – 104% | Evaluated in human plasma |
| Intra-day Precision (CV%) | < 6.5% | Based on 6 replicates at 3 QC levels |
Conclusion
The targeted quantification of N-(3-Aminopropyl)-2-butene-1,4-diamine via dansylation-LC-MS/MS provides the sensitivity and specificity required to probe the DHS/eIF5A pathway and discover novel urological biomarkers[7],[5]. By converting the polar polyamine into a hydrophobic, easily ionizable derivative, researchers can achieve robust, reproducible data critical for drug development and metabolic profiling.
References
-
Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells. Biochemical Journal. 1
-
Dehydrospermidine | Chemical Substance Information. J-GLOBAL. 2
-
Effects of novel C-methylated spermidine analogs on cell growth via hypusination of eukaryotic translation initiation factor 5A. PMC. 3
-
Chemistry of naturally occurring polyamines. 11. Unsaturated spermidine and spermine derivatives. ACS Publications. 6
-
deoxyhypusine synthase activity. Gene Ontology Term (GO:0034038). 4
-
A Comparative Metabolomics Study of Multiple Urological Diseases by Highly Sensitive Dansylation Isotope Labeling LC-MS. PMC. 7
-
Structural features and development of an assay platform of the parasite target deoxyhypusine synthase of Brugia malayi and Leishmania major. PLOS Neglected Tropical Diseases. 5
Sources
- 1. Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrospermidine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. deoxyhypusine synthase activity Gene Ontology Term (GO:0034038) [informatics.jax.org]
- 5. Structural features and development of an assay platform of the parasite target deoxyhypusine synthase of Brugia malayi and Leishmania major | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in N-(3-Aminopropyl)-2-butene-1,4-diamine synthesis
Technical Support Center: Troubleshooting N-(3-Aminopropyl)-2-butene-1,4-diamine Synthesis
Overview N-(3-Aminopropyl)-2-butene-1,4-diamine is a critical unsaturated spermidine analog utilized to probe the stereospecificity of polyamine metabolic enzymes (such as spermine synthase) and to evaluate polyamine transport systems in oncology models[1]. Synthesizing this specific triamine often suffers from notoriously low yields due to over-alkylation, steric bottlenecks during coupling, and irreversible product loss during purification[2]. This guide provides mechanistic troubleshooting and self-validating protocols to overcome these bottlenecks.
Figure 1: Comparison of uncontrolled direct alkylation vs. the highly selective Fukuyama-Mitsunobu pathway.
Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)
Q1: My synthesis via direct alkylation of 1,4-dibromo-2-butene yields an intractable mixture of poly-alkylated products. How can I achieve strict mono-alkylation? Causality: Direct alkylation of dihalides with diamines relies on statistical distribution[3]. Unfortunately, once the primary amine reacts to form a secondary amine, the new secondary amine is more nucleophilic than the starting material due to the electron-donating inductive effect of the newly attached alkyl chain. This guarantees over-alkylation. Solution: Abandon direct alkylation. Implement an orthogonal protection strategy using the Fukuyama-Mitsunobu reaction[2]. By protecting the primary amine with a 2-nitrobenzenesulfonyl (Nosyl, Ns) group, you lower the nitrogen's pKa to ~9. This renders the nitrogen acidic enough to be deprotonated under Mitsunobu conditions, but completely non-nucleophilic, preventing any secondary or tertiary over-alkylation[2].
Q2: I am using the Fukuyama-Mitsunobu reaction with N-Boc-3-aminopropanol and DEAD/PPh3, but my yields are stalling below 45%. What is the bottleneck? Causality: The standard diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) system struggles with sterically hindered or highly functionalized polyamine precursors. The bulky PPh3 can prevent the efficient collapse of the betaine intermediate, leading to incomplete conversion and the accumulation of unreacted starting materials[4]. Solution: Switch your phosphane reagent. Utilizing a more compact phosphane like trimethylphosphine (PMe3) or a more electron-rich phosphane like tributylphosphine (PBu3) in combination with ADDP (1,1'-(azodicarbonyl)dipiperidide) drastically reduces steric clash and improves the intramolecular selectivity and overall yield of the alkylation[5].
Q3: During the cyanoethylation route (Michael addition of acrylonitrile), my reduction of the nitrile to the primary amine yields a large amount of secondary amine dimers. Why? Causality: Reduction of nitriles (e.g., via catalytic hydrogenation or LiAlH4) proceeds through a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it will attack the transient imine, expelling ammonia and irreversibly forming a secondary amine dimer. Solution: Perform the reduction in the presence of a trapping agent. Using Raney-Nickel in a solvent saturated with methanolic ammonia shifts the equilibrium. The massive excess of ammonia outcompetes the primary amine for the imine intermediate, suppressing dimer formation and driving the reaction toward the desired primary amine.
Q4: I have confirmed the correct mass of the final deprotected triamine via LC-MS, but I lose >80% of my product during silica gel chromatography. How do I purify it? Causality: Polyamines are highly basic, polycationic molecules at neutral pH. They bind irreversibly to the acidic silanol groups (Si-OH) present on standard normal-phase silica gel, causing severe streaking and permanent retention. Solution: Never use standard silica gel for fully deprotected polyamines. Use a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8) or basic alumina. The ion-exchange resin captures the polycationic triamine, allowing you to wash away neutral and anionic impurities before eluting the pure product with an ammonia or HCl gradient.
Figure 2: Diagnostic decision tree for isolating yield bottlenecks in polyamine synthesis.
Part 2: Quantitative Optimization Data
To address the yield stalling in the Fukuyama-Mitsunobu step (Q2), the following table summarizes the causal relationship between phosphane sterics and reaction efficiency.
Table 1: Phosphane and Azo Reagent Optimization for Polyamine Alkylation [5]
| Reagent System | Solvent | Temp | Yield (%) | Mechanistic Observation |
| DEAD / PPh3 | THF | 0°C to RT | 42% | Significant betaine adduct accumulation; poor conversion of hindered alcohols. |
| DIAD / PPh3 | THF | 0°C to RT | 45% | Marginal improvement; steric clash remains the primary bottleneck. |
| ADDP / PBu3 | Toluene | RT | 78% | High yield; PBu3 increases nucleophilicity, overcoming steric hindrance. |
| TMAD / PMe3 | THF | RT | 85% | Optimal yield; compact PMe3 minimizes steric clash during betaine collapse. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Orthogonally Protected Synthesis via Fukuyama Alkylation This protocol ensures strict mono-alkylation of the 2-butene core by rendering the target nitrogen non-nucleophilic prior to coupling.
Step 1: Nosylation of Mono-Protected Core
-
Dissolve 1.0 eq of N-Boc-1,4-diamino-2-butene in anhydrous CH2Cl2 (0.1 M).
-
Add 2.5 eq of triethylamine (Et3N) and cool the vessel to 0°C.
-
Dropwise, add 1.1 eq of 2-nitrobenzenesulfonyl chloride (NsCl) dissolved in CH2Cl2. Stir for 2 hours at room temperature.
-
Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The primary amine starting material (Ninhydrin positive) must disappear, replaced by a UV-active, Ninhydrin-negative spot (the Nosyl amide). If Ninhydrin is positive, nosylation is incomplete.
Step 2: Mitsunobu Alkylation
-
Dissolve the Nosyl-protected intermediate (1.0 eq) and N-Cbz-3-aminopropanol (1.2 eq) in anhydrous THF (0.05 M).
-
Add 1.5 eq of TMAD and cool to 0°C.
-
Slowly add 1.5 eq of PMe3 (1.0 M in THF). Stir at room temperature for 12 hours.
-
Validation Check: LC-MS must show the exact mass of the fully protected triamine. The complete absence of the starting Nosyl mass confirms the PMe3 successfully overcame the steric hindrance[5].
Step 3: Global Deprotection
-
Nosyl Removal: Dissolve the intermediate in DMF. Add 3.0 eq of thiophenol (PhSH) and 3.0 eq of K2CO3. Stir for 2 hours.
-
Validation Check: TLC will show the disappearance of the UV-active starting material and the appearance of a highly polar, Ninhydrin-positive spot (indicating the free secondary amine).
-
Boc/Cbz Removal: Treat the crude mixture with 33% HBr in acetic acid for 2 hours to simultaneously cleave the Boc and Cbz groups. Precipitate the crude hydrobromide salt with cold diethyl ether.
Protocol B: Polyamine Purification via Cation-Exchange Chromatography This protocol prevents the irreversible product loss associated with standard silica gel.
-
Resin Preparation: Swell Dowex 50W-X8 (H+ form, 100-200 mesh) in DI water. Pack into a glass column. Wash with 1 M HCl (3 column volumes), then DI water until the eluent pH is neutral.
-
Loading: Dissolve the crude triamine hydrobromide salt in a minimum volume of DI water. Load onto the column.
-
Washing: Wash the column with 3 column volumes of DI water, followed by 2 column volumes of 0.5 M HCl. (Mechanism: The highly basic triamine binds tightly to the sulfonate groups via its three positive charges, while mono- and di-amine impurities elute early).
-
Elution: Elute the target N-(3-Aminopropyl)-2-butene-1,4-diamine using a step gradient of 1.0 M to 3.0 M HCl.
-
Validation Check: Spot fractions on a silica TLC plate and stain with Ninhydrin (do not elute the plate in a chamber). Pool the fractions that instantly turn deep purple upon heating. Lyophilize to obtain the pure triamine trihydrochloride salt.
References
-
Title: Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications Source: Molecules (MDPI) URL: [Link]
-
Title: The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells Source: Biochemical Journal URL: [Link]
-
Title: Synthesis of six novel N,N-dialkyl derivatives of spermidine and effects on growth of the fungal plant pathogen Pyrenophora avenae Source: FEMS Microbiology Letters URL: [Link]
-
Title: Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited Source: Journal of Peptide Science URL: [Link]
Sources
- 1. Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
preventing degradation of N-(3-Aminopropyl)-2-butene-1,4-diamine during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their polyamine assays. N-(3-Aminopropyl)-2-butene-1,4-diamine is a highly specialized unsaturated analog of spermidine used to probe polyamine transport and deoxyhypusine synthase pathways[1].
While saturated polyamines are notoriously difficult to handle, the 2-butene double bond in this molecule introduces an additional layer of chemical vulnerability. If your cell viability assays are failing or your enzymatic screens are yielding high background noise, the root cause is almost always improper storage and handling. This guide provides the mechanistic reasoning and self-validating protocols required to protect your compound library.
The Causality of Degradation: Why Polyamines Fail
To prevent degradation, we must first understand the chemical causality behind it. N-(3-Aminopropyl)-2-butene-1,4-diamine degrades via three primary mechanisms:
-
Oxidative Deamination & Alkene Oxidation: The primary and secondary amines, as well as the internal alkene bond, are highly susceptible to auto-oxidation[1]. Trace transition metals in standard buffers catalyze the reduction of dissolved oxygen, forming reactive oxygen species that cleave the amines into N-oxides and aldehydes.
-
Carbamate Formation: Polyamines are strong bases. When exposed to ambient air, the primary amines act as nucleophiles, attacking atmospheric carbon dioxide ( CO2 ) to form insoluble carbamate salts.
-
Hygroscopic Hydrolysis: Polyamines rapidly absorb atmospheric moisture. This water uptake not only dilutes the effective concentration of your powder but facilitates hydrolytic degradation.
Caption: Chemical degradation pathways of unsaturated polyamines upon environmental exposure.
Frequently Asked Questions & Troubleshooting
Q: I opened my lyophilized vial of N-(3-Aminopropyl)-2-butene-1,4-diamine on the benchtop, and a white, crusty precipitate formed around the cap. Is the compound ruined? A: You are observing carbamate formation. The free base form of the polyamine has reacted with atmospheric CO2 . While the bulk of the powder may still be viable, the molarity of any solution you make will now be inaccurate. Troubleshooting: Always equilibrate sealed vials to room temperature in a desiccator before opening to prevent condensation, and only open them inside a nitrogen or argon-purged glovebox.
Q: My 10 mM stock solution turned yellow after a few weeks at 4°C. Can I still use it? A: No. The yellowing is a definitive visual indicator of oxidative deamination. The amines have oxidized into aldehydes, which subsequently condense with remaining intact amines to form Schiff bases (which appear yellow/brown). Using this solution will introduce toxic aldehyde byproducts into your cell cultures. Polyamines degrade significantly in biological matrices and aqueous solutions when stored above -20°C[2].
Q: Why do you recommend Argon over Nitrogen for gas blanketing? A: This is a critical physical chemistry distinction. Nitrogen gas ( N2 ) has a density of ~1.25 g/L, which is slightly lighter than ambient air (~1.29 g/L). When you spray nitrogen into a vial, it rapidly diffuses and mixes with the room air. Argon ( Ar ), however, has a density of ~1.78 g/L. It is significantly heavier than air and sinks, forming a robust, protective liquid-like blanket over your solution[3].
Q: Can I sterile-filter my polyamine solutions using standard nitrocellulose syringe filters? A: Avoid nitrocellulose. Polyamines are highly cationic and will bind non-specifically to negatively charged membrane filters, drastically reducing the concentration of your final filtrate. Always use low-protein-binding Polytetrafluoroethylene (PTFE) or Polyethersulfone (PES) filters.
Quantitative Stability Data
The following table summarizes the degradation kinetics of unsaturated polyamines across different storage environments. Note that while -20°C slows degradation[2], only ultra-low temperature storage combined with an inert atmosphere halts it completely[3][4].
| Storage Condition | Atmosphere | Solvent Preparation | 1-Month Recovery (%) | 12-Month Recovery (%) |
| 25°C (Benchtop) | Ambient Air | Standard DI Water | < 45% | < 5% |
| 4°C (Fridge) | Ambient Air | Standard DI Water | ~ 78% | < 15% |
| -20°C (Freezer) | Ambient Air | Standard Buffer | ~ 92% | ~ 60% |
| -80°C (Ultra-low) | Argon Blanket | Degassed Water | > 99% | > 98% |
Standard Operating Procedure: Anaerobic Cryopreservation
To guarantee the integrity of N-(3-Aminopropyl)-2-butene-1,4-diamine, you must establish a self-validating system for reconstitution and storage.
The Self-Validation Step: How do you know your water is truly oxygen-free? Add a trace amount of Resazurin (an oxidation-reduction indicator) to a parallel "dummy" vial of your buffer. If your degassing and argon-purging technique is successful, the resazurin will remain colorless. If it turns pink, oxygen is still present, and your polyamine will degrade.
Step-by-Step Methodology
-
Solvent Degassing:
-
Vigorously boil ultra-pure, cell-culture grade water for 15 minutes to drive off dissolved O2 and CO2 .
-
Immediately transfer the water to a sterile bottle and sparge (bubble) with high-purity Argon gas for 30 minutes as it cools to room temperature[3].
-
-
Reconstitution:
-
Transfer the sealed polyamine vial from the -20°C desiccator and allow it to reach room temperature (prevents hygroscopic condensation).
-
Open the vial under a gentle stream of Argon.
-
Inject the degassed water to achieve your desired stock concentration (e.g., 50 mM).
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm PTFE syringe filter. Filter the solution directly into pre-chilled, sterile amber microcentrifuge tubes (amber tubes prevent photo-oxidation of the 2-butene bond).
-
-
Argon Blanketing & Aliquoting:
-
Aliquot the solution into single-use volumes (e.g., 50 µL) to entirely avoid freeze-thaw cycles.
-
Before capping, hover an Argon line 1 cm above the liquid surface and gently flow gas for 3–5 seconds to displace all ambient air in the headspace.
-
-
Snap Freezing:
-
Immediately cap the tubes and submerge them in liquid nitrogen ( LN2 ) to snap-freeze the compound. This prevents the concentration of solutes that occurs during slow freezing.
-
-
Long-Term Storage:
-
Transfer the snap-frozen aliquots to a dedicated -80°C freezer.
-
Caption: Self-validating anaerobic workflow for the long-term cryopreservation of polyamines.
References
-
Nagarajan, S., & Ganem, B. (1987). Chemistry of naturally occurring polyamines. 11. Unsaturated spermidine and spermine derivatives. The Journal of Organic Chemistry, 52(22), 5044-5046.[Link]
-
de Oliveira, et al. (2023). Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection. Biomedical Chromatography, 37(5), e5601.[Link]
-
Takayama, T., et al. (2018). Effect of storage conditions on salivary polyamines quantified via liquid chromatography-mass spectrometry. Scientific Reports, 8, 12051.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues with N-(3-Aminopropyl)-2-butene-1,4-diamine in Aqueous Buffers
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the phase behaviors of synthetic polyamines. N-(3-Aminopropyl)-2-butene-1,4-diamine is an unsaturated aliphatic polyamine (structurally analogous to spermidine). Due to its multiple amine groups, it is highly basic and polycationic at physiological pH. When introduced into standard biological workflows, these chemical properties often trigger unexpected precipitation, pH spikes, and rapid degradation.
This guide is designed to move beyond simple "quick fixes." By understanding the thermodynamic and electrostatic causality behind these solubility failures, you can engineer a self-validating system for your biochemical assays.
Diagnostic Workflow
Use the logical decision tree below to diagnose the root cause of your polyamine solubility failure.
Diagnostic workflow for polyamine solubility issues in aqueous buffers.
Core Troubleshooting Guide (FAQs)
Q1: Why does my solution turn cloudy immediately after adding the compound to PBS (Phosphate-Buffered Saline)? The Causality: This is a classic case of supramolecular cross-linking. At physiological pH (~7.4), the primary and secondary amines of N-(3-Aminopropyl)-2-butene-1,4-diamine are highly protonated, rendering the molecule a polycation. Phosphate ions ( HPO42− , PO43− ) act as multivalent anionic cross-linkers. The electrostatic pairing between the positively charged amino groups and the negatively charged phosphate ions drives an associative phase separation, resulting in insoluble colloidal aggregates[1]. The Resolution: Avoid phosphate- or sulfate-based buffers entirely. Switch to zwitterionic buffers such as HEPES or MOPS. If phosphate is absolutely required for your downstream assay, you must keep the polyamine concentration below the critical precipitation threshold (typically <1 mM) and maintain high ionic strength (e.g., by adding KCl) to screen the electrostatic interactions[1].
Q2: I am using water/HEPES, but the compound still won't dissolve completely, and the pH of my solution spiked to >10. What happened? The Causality: You are likely working with the "free base" form of the compound, which is often supplied as a neat oil[2]. Free base polyamines are highly alkaline. When added to water or weakly buffered solutions, they rapidly consume protons, spiking the pH. At this elevated pH, the amine groups remain partially unprotonated, which drastically reduces their aqueous solubility compared to their fully protonated salt forms. The Resolution: Acidify the solution. The compound must be converted to its hydrochloride (HCl) salt form to achieve maximum solubility (up to 50 mg/mL)[2]. Slowly titrate the stock solution with 0.1 M HCl until the pH reaches 7.0 - 7.4.
Q3: My stock solution was clear yesterday, but today it has a white precipitate and seems less potent. Is it degrading? The Causality: Free base aliphatic amines are highly reactive with atmospheric carbon dioxide ( CO2 ), forming insoluble carbamates/carbonates. Furthermore, aqueous polyamines are susceptible to oxidation over time, especially in the presence of trace heavy metals or light. The Resolution: Always prepare stock solutions in deaerated (degassed) water[3]. Aliquot the solution, purge the headspace with an inert gas (Argon or Nitrogen), and store at -20°C. Do not store aqueous working solutions at 4°C for more than 24 hours[2].
Buffer Compatibility & Solubility Matrix
To prevent experimental failure, consult the following quantitative summary before formulating your working solutions.
| Buffer System | Precipitation Risk | Max Solubility (approx.) | Application Scientist Notes |
| Deionized Water (Unadjusted) | Low | < 10 mg/mL (Free Base) | Causes severe pH spike (>10). Unsuitable for direct addition to cell culture or enzymatic assays. |
| Deionized Water (pH 7.4 via HCl) | Low | ~ 50 mg/mL (HCl Salt) | Ideal Stock Solvent. Highly stable when degassed and stored at -20°C[2]. |
| PBS (Phosphate-Buffered Saline) | High | < 1 mg/mL | Avoid. Forms insoluble polyamine-phosphate colloids via electrostatic cross-linking[1]. |
| HEPES / MOPS (pH 7.4) | Low | ~ 25-50 mg/mL | Ideal Working Buffer. The zwitterionic nature of these buffers prevents cross-linking. |
| Tris-HCl (pH 7.4) | Low | ~ 25-50 mg/mL | Good alternative, but the primary amines in Tris may interfere with downstream amine-reactive assays (e.g., NHS-ester labeling). |
Standard Operating Procedure (SOP): Preparation of a Stable 100 mM Stock Solution
To ensure a self-validating, reproducible system, follow this step-by-step methodology to convert the problematic free base into a highly soluble, physiologically compatible HCl salt stock.
Materials Required:
-
N-(3-Aminopropyl)-2-butene-1,4-diamine (Free Base)
-
Deaerated Ultra-Pure Water (Degassed via vacuum/sonication for 2 hours)[3]
-
1.0 M HCl (Titrant)
-
Calibrated pH meter with a micro-probe
-
0.22 µm Polyethersulfone (PES) syringe filter
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Inert Handling: Handle the free base under a nitrogen atmosphere if possible, as it rapidly absorbs CO2 .
-
Initial Solubilization: Weigh the required mass of the compound and transfer it to a sterile glass beaker. Add deaerated ultra-pure water to reach 80% of your final target volume . The solution will likely be cloudy and highly alkaline.
-
Controlled Acidification (Critical Step): Place the beaker on a magnetic stirrer. Insert the pH probe. Dropwise, add 1.0 M HCl while continuously monitoring the pH.
-
Phase Transition: As the pH drops below 9.0, the compound will begin to protonate into its chloride salt form. Continue titrating until the pH stabilizes exactly at 7.4 . The solution should now be completely clear.
-
Volume Adjustment: Remove the pH probe and bring the solution to the final 100% target volume using deaerated water.
-
Sterilization: Filter the solution through a 0.22 µm PES membrane. (Note: Do not use Nylon filters, as polycationic amines can non-specifically bind to the membrane matrix).
-
Storage: Aliquot the sterilized solution into single-use microcentrifuge tubes. Gently blow Argon/Nitrogen gas over the liquid surface to displace oxygen, cap tightly, and immediately freeze at -20°C.
References
-
Herrera SE, Agazzi ML, Cortez ML, Marmisollé WA, Tagliazucchi M, Azzaroni O. "Polyamine Colloids Cross-Linked with Phosphate Ions: Towards Understanding the Solution Phase Behavior." Chemphyschem. 2019. URL: [Link]
-
Blechar JA, et al. "Solubility vs Dissolution in Physiological Bicarbonate Buffer." AAPS PharmSciTech. 2024. URL:[Link]
Sources
Technical Support Center: Extraction & Quantification of N-(3-Aminopropyl)-2-butene-1,4-diamine
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and quantify synthetic polyamine analogs. N-(3-Aminopropyl)-2-butene-1,4-diamine is a structurally rigid, unsaturated analog of the biogenic polyamine spermidine[1][2]. Its polycationic nature, high hydrophilicity, and lack of a native chromophore make it notoriously difficult to extract and retain on standard chromatographic columns[3].
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high recovery and reproducible LC-MS/MS quantification.
Section 1: Core Extraction Strategy & Workflow
The fundamental challenge with N-(3-Aminopropyl)-2-butene-1,4-diamine is its electrostatic affinity. At physiological pH, its three amine groups are fully protonated, causing it to bind tightly to negatively charged intracellular macromolecules (e.g., DNA, RNA, and acidic proteins)[3][4]. Standard liquid-liquid extraction (LLE) using organic solvents will fail because the molecule is too polar to partition into the organic phase.
Instead, we must use acidic protein precipitation (PPT) to simultaneously denature binding proteins and keep the polyamine in the aqueous phase, followed by either chemical derivatization or Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) [3][4].
Figure 1: Optimized extraction and sample preparation workflow for unsaturated polyamines.
Section 2: Troubleshooting & FAQs
Q: Why is my recovery rate for N-(3-Aminopropyl)-2-butene-1,4-diamine dropping below 40% in tissue homogenates? A: This is almost always due to incomplete disruption of electrostatic binding. Tissue homogenates (especially lung or liver) are rich in nucleic acids and collagen[5]. If you use standard methanol or acetonitrile for precipitation, the polyamine will co-precipitate with the protein pellet. The Fix: Switch to an acidic extraction using 5-10% Trichloroacetic Acid (TCA) or Perchloric Acid (PCA)[4]. The low pH (< 2.0) ensures all amine groups are heavily protonated, driving the molecule into the aqueous supernatant while completely denaturing the proteins[5].
Q: I am attempting label-free LC-MS/MS, but I see severe peak tailing and poor retention on my C18 column. How can I resolve this? A: N-(3-Aminopropyl)-2-butene-1,4-diamine is highly hydrophilic. On a standard reversed-phase C18 column, it will elute in the void volume. While historically, ion-pairing agents like heptafluorobutyric acid (HFBA) were used, they cause severe ion suppression and permanently contaminate MS ion sources[6]. The Fix: You have two choices:
-
Derivatization: React the extract with isobutyl chloroformate (IBCF)[3]. This converts the highly basic primary and secondary amines into hydrophobic carbamates, allowing excellent retention and sharp peaks on a C18 column.
-
Switch to HILIC: If you must avoid derivatization, use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a multi-mode ODS/IEX column[5].
Q: Why do you recommend Weak Cation Exchange (WCX) instead of Strong Cation Exchange (SCX) for SPE cleanup? A: Causality is key here. Polyamines have multiple basic amine groups with pKa values ranging from 9 to 11. If you use an SCX column (which contains permanently negatively charged sulfonic acid groups), the polyamine will bind so tightly that eluting it requires a pH > 12 or extremely high salt concentrations. Such harsh conditions will dissolve silica-based columns and ruin your MS. WCX columns use carboxylic acid groups (pKa ~4.5). You can load the sample at pH 7 (where both the column and polyamine are charged, ensuring strong binding), and then elute with 2% formic acid. The low pH neutralizes the WCX stationary phase, releasing the permanently charged polyamine effortlessly.
Q: Does the 2-butene double bond make the molecule susceptible to degradation during extraction? A: Yes. Unlike saturated spermidine, the allylic positions adjacent to the 2-butene double bond are susceptible to oxidation[2]. The Fix: Keep all extraction buffers ice-cold (4°C) and minimize exposure to light. If processing large batches, add 0.1% BHT or 1 mM DTT to your homogenization buffer to prevent oxidative degradation.
Figure 2: Diagnostic logic tree for resolving low signal intensity and recovery issues.
Section 3: Validated Experimental Protocols
To ensure a self-validating system, always spike your samples with a heavy-isotope internal standard (e.g., 13C-spermidine or 1,6-diaminohexane) before homogenization to account for matrix effects and derivatization efficiency[3][4].
Protocol A: Acidic Extraction & Isobutyl Chloroformate (IBCF) Derivatization
Best for high-throughput plasma and tissue analysis on standard C18 LC-MS/MS systems[3].
-
Homogenization: Add 200 µL of ice-cold 10% TCA (containing 1 µg/mL internal standard) to 50 mg of tissue or 50 µL of plasma. Homogenize mechanically (e.g., bead beating at 5500 rpm for 30 sec)[5].
-
Precipitation: Incubate on ice for 15 minutes to ensure complete protein denaturation.
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a fresh, low-bind Eppendorf tube.
-
Neutralization: Add 1 M Sodium Hydroxide (NaOH) dropwise until the pH reaches ~9.0. (Critical: IBCF derivatization requires an alkaline environment)[3].
-
Derivatization: Add 5 µL of 1 M Sodium Bicarbonate buffer (pH 9.0) and 20 µL of Isobutyl Chloroformate. Vortex immediately and incubate at 37°C for 15 minutes[3].
-
Extraction of Derivative: Add 200 µL of LC-MS grade hexane. Vortex for 1 minute, centrifuge, and transfer the upper organic layer to an MS vial.
-
Drying & Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute in 100 µL of 50% Acetonitrile / 0.1% Formic Acid for LC-MS/MS injection.
Protocol B: Weak Cation Exchange (WCX) SPE for Label-Free Analysis
Best when chemical derivatization must be avoided (requires HILIC chromatography).
-
Sample Prep: Extract samples using 5% TCA as described in Protocol A (Steps 1-3).
-
Dilution: Dilute the acidic supernatant 1:5 with LC-MS grade water and adjust the pH to 6.5 - 7.0 using ammonium acetate buffer.
-
SPE Conditioning: Condition a WCX SPE cartridge (e.g., Oasis WCX, 30 mg) with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the pH-adjusted sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% Methanol in water to remove neutral and acidic interferences.
-
Elution: Elute the polyamines with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the WCX sorbent, releasing the target compound.
-
Evaporation: Dry under nitrogen and reconstitute in 95% Acetonitrile / 10 mM Ammonium Formate for HILIC-MS/MS.
Section 4: Quantitative Data & Method Optimization Matrix
The following table summarizes the performance metrics of different extraction strategies for unsaturated polyamines based on internal validation and established literature[3][4][5].
| Extraction Strategy | Chromatographic Mode | Average Recovery (%) | Matrix Effect (%) | LLOQ (fmol on-column) | Throughput | Best Use Case |
| 10% TCA + IBCF Deriv. | Reversed-Phase (C18) | 88 - 94% | < 10% | 5 - 10 | High | Routine PK/PD profiling in plasma/tissue. |
| 5% TCA + WCX SPE | HILIC | 80 - 85% | 15 - 20% | 15 - 20 | Medium | Label-free metabolomics. |
| MeOH/Acetonitrile (PPT) | HILIC | 30 - 45% | > 40% | 100+ | High | Not Recommended (High protein binding). |
| LLE (Ethyl Acetate) | Reversed-Phase (C18) | < 5% | N/A | N/A | Low | Not Recommended (Molecule too polar). |
Note: Recovery ratios > 1 are often observed when comparing TCA extraction to standard organic extraction due to the superior release of protein-bound polyamines[5].
References
-
Häkkinen, M. R., et al. (2014). "Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry." Journal of Chromatography A.[Link]
-
Wu, M., et al. (2013). "Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue." Stanford University Mass Spectrometry. [Link]
-
Gallas, M., et al. (2024). "Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato." Frontiers in Plant Science.[Link]
-
House, R., et al. (2024). "Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives." Cell Reports Methods.[Link]
-
Kopečný, D., et al. (2025). "Interaction of plant amine oxidases with diaminoethers." ResearchGate. [Link]
-
Park, M. H., et al. (2008). "A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening." Analytical Biochemistry.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. Frontiers | Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato [frontiersin.org]
improving peak resolution for N-(3-Aminopropyl)-2-butene-1,4-diamine in liquid chromatography
Technical Support Center: Resolving Peak Resolution Challenges for N-(3-Aminopropyl)-2-butene-1,4-diamine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with highly polar, aliphatic polyamines. N-(3-Aminopropyl)-2-butene-1,4-diamine is a complex unsaturated polyamine containing multiple primary and secondary amine groups. At physiological and typical chromatographic pH levels, these amines are fully protonated (polycationic). This structural reality dictates its chromatographic behavior: it defies retention on standard reversed-phase (RP) columns and exhibits severe peak tailing due to secondary electrostatic interactions.
This guide provides field-proven, self-validating troubleshooting strategies to master the retention and resolution of this challenging analyte.
FAQ & Troubleshooting Guide
Q1: Why does N-(3-Aminopropyl)-2-butene-1,4-diamine exhibit severe peak tailing and practically zero retention on my standard C18 column? The Causality: Standard C18 stationary phases rely on hydrophobic partitioning. Because this polyamine is highly polar and carries multiple positive charges (pKa > 9), it bypasses the hydrophobic C18 ligands and elutes in the void volume. Furthermore, the protonated amines undergo strong, sluggish ion-exchange interactions with residual, negatively charged silanols on the silica backbone. This "mixed-mode" retention kinetics results in broad, asymmetrical, and tailing peaks. The Solution: You must either mask the analyte's charge (via derivatization or ion-pairing) or switch to a stationary phase that leverages its polarity, such as HILIC or ERLIC[1].
Q2: I am using LC-MS/MS for high-throughput quantification. How can I achieve baseline resolution without using MS-suppressing ion-pairing agents? The Causality: Traditional ion-pairing agents like Heptafluorobutyric acid (HFBA) enhance RP retention but severely suppress electrospray ionization (ESI) efficiency and permanently contaminate the MS source[2]. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Electrostatic Repulsion Hydrophilic Interaction Chromatography (ERLIC). Using a zwitterionic superficially porous particle (SPP) column allows the polyamine to partition into a water-enriched layer on the stationary phase[3]. Pro-Tip: Operate at a lower pH (e.g., pH 3.5 using ammonium formate). Lower pH neutralizes residual silanols on the column, preventing peak broadening, while maintaining the polyamine in its fully ionized state for optimal partitioning[3].
Q3: My facility relies on UV/Fluorescence detectors. Because this polyamine lacks a native chromophore, how do I detect and resolve it? The Causality: Aliphatic polyamines do not absorb UV light above 220 nm, making direct UV detection noisy and insensitive. The Solution: Implement pre-column derivatization using Dansyl chloride or o-phthalaldehyde (OPA)[2]. Derivatization serves a dual mechanistic purpose: it attaches a highly conjugated fluorophore for sensitive detection, and it converts the highly basic amines into neutral, hydrophobic amides. This completely eliminates silanol tailing, allowing the analyte to resolve beautifully on a standard C18 column[4].
Experimental Workflows & Self-Validating Protocols
Protocol 1: Pre-Column Dansylation for UV/Fluorescence & Reversed-Phase HPLC
This protocol covalently tags the amine groups, shifting the analytical mode from polar-problematic to hydrophobic-standard[4].
Step-by-Step Methodology:
-
Sample Deproteinization: Add 0.6 M perchloric acid to the biological sample (1:1 v/v). Centrifuge at 10,000 x g for 10 min. Causality: Removes proteins that would precipitate on the column and crash the derivatization reaction.
-
Alkaline Buffering: Transfer 50 µL of the supernatant to a light-shielded tube. Add 200 µL of saturated sodium carbonate (Na₂CO₃). Causality: Dansylation requires a pH of 9–10 to ensure the amines are deprotonated and nucleophilic.
-
Derivatization: Add 400 µL of Dansyl chloride (10 mg/mL in acetone). Incubate in the dark at 60 °C for 60 minutes[4].
-
Reaction Quenching (Self-Validation Step): Add 50 µL of proline (100 mg/mL) and incubate for 30 minutes. Causality: Proline reacts with unreacted Dansyl chloride. If you omit this, excess reagent will form massive artifact peaks that co-elute with your target polyamine.
-
Extraction & Reconstitution: Extract the derivatized polyamine with 500 µL toluene. Evaporate the organic layer under N₂ gas and reconstitute in 100 µL of Acetonitrile.
-
HPLC Conditions:
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A = Water, B = Acetonitrile.
-
Gradient: 50% B to 90% B over 20 minutes.
-
Protocol 2: HILIC-MS/MS for Underivatized Polyamines
For direct mass spectrometry without derivatization bottlenecks[5].
Step-by-Step Methodology:
-
Sample Prep: Dilute the sample 1:3 with cold Acetonitrile containing 1% Formic Acid to precipitate proteins. Centrifuge and collect the supernatant. Causality: HILIC requires high organic sample diluents; injecting highly aqueous samples will cause peak splitting.
-
Column Selection: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 2.7 µm SPP)[3].
-
Mobile Phase:
-
A: 100 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).
-
B: Acetonitrile.
-
-
Isocratic Elution: 75% B / 25% A at 0.4 mL/min.
-
System Suitability (Self-Validation): Perform at least 20 column volumes of equilibration before the first injection. HILIC water-layer formation is slow; premature injection causes shifting retention times.
Quantitative Data & Troubleshooting Matrix
Table 1: Comparison of Chromatographic Modes for N-(3-Aminopropyl)-2-butene-1,4-diamine
| Chromatographic Mode | Stationary Phase | Mobile Phase System | Detection | Key Advantage | Primary Limitation |
| Reversed-Phase (Derivatized) | Standard C18 | Water / MeCN | UV, Fluorescence | Sharp peaks; completely eliminates silanol tailing | Labor-intensive sample prep; potential derivatization artifacts |
| HILIC / ERLIC | Zwitterionic SPP / Ion-Exchange | MeCN / Ammonium Formate (pH 3.5) | LC-MS/MS | High MS sensitivity; direct analysis without tagging | Requires strict column equilibration; sensitive to sample solvent |
| Reversed-Phase (Ion-Pairing) | Base-deactivated C18 | Water / MeCN + 5 mM HFBA | UV (Poor), CAD | Minimal sample prep | Severe MS ion suppression; HFBA permanently alters column |
Mechanistic Visualizations
Workflow decision matrix for polyamine chromatographic analysis based on detection mode.
Mechanistic troubleshooting pathway for resolving peak tailing in polyamine chromatography.
References
- Title: Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry Source: PMC / NIH URL
- Title: Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine Source: ResearchGate URL
- Title: Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC)
- Title: The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis Source: LCGC International URL
- Title: An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC Source: PMC / NIH URL
Sources
- 1. Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Troubleshooting N-(3-Aminopropyl)-2-butene-1,4-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior of synthetic polyamines in vitro. N-(3-Aminopropyl)-2-butene-1,4-diamine is a highly potent, unsaturated spermidine analog. However, like natural polyamines, its terminal aminopropyl groups are highly susceptible to both spontaneous auto-oxidation and enzymatic degradation.
If you do not strictly control the oxidative environment of your experimental setup, you will measure the artifactual toxicity of extracellular degradation products rather than the true intracellular pharmacological mechanism of the drug. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays.
Part 1: The Biochemistry of Polyamine Oxidation
To troubleshoot effectively, you must understand the causality behind the degradation. When N-(3-Aminopropyl)-2-butene-1,4-diamine is introduced into an experimental system, it faces two primary oxidative threats:
-
Extracellular Oxidation (The Artifact): Fetal Bovine Serum (FBS) contains massive amounts of Bovine Serum Amine Oxidase (BSAO). BSAO rapidly oxidizes the analog in the culture media before it ever reaches the cell 1[1].
-
Intracellular Oxidation (The Mechanism): Once successfully internalized, the analog is a substrate for intracellular Spermine Oxidase (SMOX) and Polyamine Oxidase (PAOX), which catalyze its back-conversion 2[2].
Both pathways generate hydrogen peroxide (H₂O₂) and reactive aminoaldehydes that spontaneously decompose into acrolein, a highly toxic compound that forms lethal protein adducts 3[3].
Caption: Enzymatic oxidation pathways of polyamine analogs leading to cytotoxicity.
Part 2: Troubleshooting FAQs
Q: Why does my cell culture exhibit massive, rapid apoptosis within hours of adding the analog? A: You are observing a classic in vitro artifact. When you introduce the analog into standard FBS-containing media, BSAO rapidly catalyzes the oxidative deamination of the compound 4[4]. This extracellular reaction generates a lethal burst of H₂O₂ and acrolein. The cells are being killed from the outside in, masking any true pharmacological data. Solution: Pre-treat your media with Aminoguanidine to silence BSAO before adding the analog.
Q: How can I differentiate between extracellular oxidation artifacts and true intracellular SMOX-mediated ROS generation? A: You must isolate the enzymes using a self-validating pharmacological matrix. Use Aminoguanidine to block extracellular BSAO 5[5]. To prove intracellular SMOX involvement, run a parallel cohort treated with MDL 72527, a cell-permeable, irreversible inhibitor of SMOX and PAOX 6[6]. If MDL 72527 rescues the cells from apoptosis, the toxicity is definitively mediated by the intracellular polyamine catabolic machinery.
Q: My stock solution turned brown and lost efficacy over time. What happened? A: Spontaneous auto-oxidation. The 2-butene linker and primary amines are highly susceptible to oxidation catalyzed by dissolved oxygen, light, and trace transition metals (like Cu²⁺ or Fe³⁺ in standard buffer). This leads to polymerization and the formation of brown Schiff-base complexes. Solution: Prepare stocks strictly in degassed, metal-free water and store under Argon.
Part 3: Quantitative Data & Inhibitor Selection
Table 1: Polyamine Oxidation Byproducts and Cytotoxicity Profiles
| Byproduct | Source Enzyme | Half-Life / Stability | Primary Mechanism of Cytotoxicity |
| Hydrogen Peroxide (H₂O₂) | BSAO, SMOX, PAOX | Minutes to hours | Induces oxidative stress, lipid peroxidation, and mitochondrial depolarization. |
| 3-Aminopropanal | SMOX | Unstable (decomposes) | Disrupts lysosomal membranes; spontaneous elimination of ammonia yields acrolein. |
| Acrolein | Spontaneous decomposition | Highly reactive | Forms Michael-type adducts with proteins (carbonylation) and cross-links DNA. |
Table 2: Pharmacological Inhibitors for Polyamine Oxidases
| Inhibitor | Target Enzyme(s) | Working Conc. | Application / Causality |
| Aminoguanidine | BSAO, Diamine Oxidase | 1 mM | Added to FBS media to prevent artifactual extracellular oxidation of polyamines. |
| MDL 72527 | SMOX, PAOX | 10 - 50 µM | Cell-permeable irreversible inhibitor used to isolate intracellular ROS contributions. |
| Pargyline | Monoamine Oxidase | 1 mM | Used in biochemical cell lysate assays to prevent off-target amine oxidation. |
Part 4: Validated Experimental Protocols
Caption: Step-by-step workflow for handling polyamine analogs in cell culture.
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Preparation: Boil ultra-pure ddH₂O for 10 minutes to remove dissolved oxygen, then cool under an Argon stream. Do not use PBS, as phosphate can precipitate with trace metals and catalyze auto-oxidation.
-
Reconstitution: Dissolve the lyophilized N-(3-Aminopropyl)-2-butene-1,4-diamine powder in the degassed water to achieve a 10 mM stock concentration.
-
Aliquotting: Dispense into single-use opaque microcentrifuge tubes to protect from ambient light.
-
Storage: Purge the headspace of each tube with Argon before sealing. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture Treatment Workflow (Avoiding BSAO Artifacts)
-
Media Preparation: Supplement standard culture media (e.g., DMEM) with 10% FBS.
-
Inhibitor Addition: Add Aminoguanidine to the media at a final concentration of 1 mM. Incubate the media for 30 minutes at 37°C to allow complete irreversible inhibition of serum BSAO.
-
Analog Treatment: Thaw a single-use aliquot of the analog on ice. Add the desired concentration (typically 1–10 µM) directly to the pre-treated media.
-
Control Cohorts: Always run a parallel control cohort treated with 50 µM MDL 72527 (added 1 hour prior to the analog) to validate whether observed phenotypic changes are due to intracellular SMOX activity.
Protocol 3: Chemiluminescent Assay for SMOX-Mediated H₂O₂ Production
Self-validating system: This protocol couples SMOX activity to horseradish peroxidase (HRP) to produce a measurable light signal, validating that the analog is actively being metabolized intracellularly.
-
Cell Lysis: Harvest treated cells in 0.083 M glycine buffer (pH 8.0) and lyse via freeze-thaw at -80°C.
-
Reaction Mix: Combine cell lysate with 0.2 mM luminol, 2 ng/µL HRP, 1 mM Aminoguanidine, and 1 mM Pargyline (to silence any residual extracellular DAO/BSAO and MAO).
-
Initiation: Add 10 µM of the analog to the lysate mixture at 37°C.
-
Quantification: Measure chemiluminescence immediately using a microplate reader. The light integral over 20 seconds is directly proportional to the H₂O₂ generated by intracellular SMOX.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: nih.
- Source: nih.
- MDL 72527 (hydrochloride) (CAS Number: 93565-01-6)
Sources
Technical Support Center: Optimizing N-(3-Aminopropyl)-2-butene-1,4-diamine Cross-Linking
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize bioconjugation and hydrogel formation using N-(3-Aminopropyl)-2-butene-1,4-diamine . This unique polyamine features a central butene double bond that restricts conformational flexibility, providing structural rigidity compared to fully saturated analogues like spermine. Because it contains two primary and two secondary amines, it is highly reactive but requires precise control over reaction thermodynamics, pH, and electrostatics to prevent side reactions and premature aggregation.
Quantitative Data Summary: Cross-Linking Chemistries
To achieve a self-validating experimental system, you must select the correct buffer and pH for the specific cross-linking chemistry. The table below summarizes the critical parameters for reacting N-(3-Aminopropyl)-2-butene-1,4-diamine with various functional groups.
| Chemistry | Target Functional Group | Optimal Activation pH | Optimal Coupling pH | Intermediate Half-Life | Recommended Buffer System |
| EDC/NHS | Carboxyl (-COOH) | 5.0 – 6.0 | 7.2 – 8.5 | 4–5 hrs (pH 7.0); 10 min (pH 8.6)[1] | MES (Activation); PBS (Coupling)[2] |
| Epoxide | Hydroxyl (-OH) / Amine | > 9.0 (Alkaline) | > 9.0 (Alkaline) | Stable until ring opening | NaOH / Borate |
| Glutaraldehyde | Primary Amine (-NH2) | N/A | 7.0 – 8.0 | N/A | PBS or HEPES |
Troubleshooting Guides & FAQs
Q1: Why is my cross-linking efficiency so low when using EDC/NHS coupling? A1: This is almost always caused by a pH conflict between the activation and coupling phases. EDC activation of carboxyls is optimal at pH 4.5–7.2[3]. However, the primary amines on N-(3-Aminopropyl)-2-butene-1,4-diamine (pKa ~9-10) require a slightly alkaline pH (7.2–8.5) to remain unprotonated and nucleophilic. If you attempt a one-pot reaction at pH 6.0, the amines remain protonated and unreactive. If you activate at pH 8.5, the NHS-ester hydrolyzes in under 10 minutes[1]. Causality & Solution: Separate the thermodynamic steps. Use a two-step protocol: activate the carboxyls in MES buffer (pH 6.0), then adjust the pH to 7.5–8.0 or buffer-exchange into PBS immediately before adding the polyamine[2][3].
Q2: My protein aggregates immediately upon adding the polyamine, before covalent cross-linking can occur. How do I prevent this? A2: N-(3-Aminopropyl)-2-butene-1,4-diamine is a highly cationic polyelectrolyte at physiological pH. When introduced to negatively charged proteins (pI < 7), it causes rapid electrostatic bridging and coacervation prior to any covalent bond formation. Causality & Solution: You must shield the electrostatic interactions during the initial mixing phase. Increase the ionic strength of your coupling buffer by adding 0.15–0.5 M NaCl[2]. Additionally, add the polyamine dropwise under vigorous stirring to prevent localized high-concentration gradients.
Q3: Can I use epichlorohydrin to cross-link this polyamine to a polysaccharide? A3: Yes, but you must account for the vast difference in nucleophilicity between the polysaccharide's hydroxyl groups and the polyamine's amine groups. Polyamines react with epichlorohydrin to form gels within seconds, whereas polysaccharides require hours[4]. Causality & Solution: Employ a 2-step-1-pot strategy. First, react the polysaccharide with epichlorohydrin under basic conditions. The reaction is initially biphasic (hydrophobic epichlorohydrin droplets in water). Wait until the solution becomes completely homogenous—this visual cue validates that all epoxide is linked to the polysaccharide. Only then should you add the N-(3-Aminopropyl)-2-butene-1,4-diamine to complete the hydrogel network[4].
Q4: Should I use NHS or Sulfo-NHS for my aqueous protein conjugations? A4: Always use Sulfo-NHS for sensitive biologicals. Regular NHS is largely water-insoluble and requires dissolution in organic solvents (DMSO/DMF)[1], which can denature proteins. Sulfo-NHS contains a sulfonate group that imparts excellent water solubility, preserving protein tertiary structure while forming the same stable amine-reactive ester[5].
Experimental Protocols
Protocol A: Two-Step EDC/NHS Conjugation to Carboxylated Substrates
This protocol isolates the activation and coupling steps to prevent NHS-ester hydrolysis and ensure maximum polyamine nucleophilicity.
-
Reagent Equilibration: Equilibrate EDC and Sulfo-NHS to room temperature before opening. They are highly hygroscopic; moisture condensation will rapidly degrade them[5].
-
Carboxyl Activation: Dissolve the carboxylated molecule (e.g., protein or functionalized surface) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM[3][6].
-
Incubation: React for 15 minutes at room temperature to form the amine-reactive NHS-ester[6]. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate, which Sulfo-NHS immediately stabilizes[5].
-
Quenching & Buffer Exchange: Add 20 mM 2-mercaptoethanol to quench unreacted EDC[3]. Immediately run the mixture through a desalting column equilibrated with Coupling Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.5).
-
Polyamine Coupling: Add N-(3-Aminopropyl)-2-butene-1,4-diamine at a 10-fold molar excess to the activated substrate. React for 2 hours at room temperature[5].
-
Final Quench: Add hydroxylamine to a final concentration of 10 mM to hydrolyze any remaining unreacted NHS esters[3].
Protocol B: Epoxide-Mediated Hydrogel Formation (2-Step-1-Pot)
This protocol utilizes the differential reaction kinetics of epoxides to create hybrid polysaccharide-polyamine hydrogels.
-
Polysaccharide Activation: Dissolve the target polysaccharide in 1 M NaOH. Add the bifunctional cross-linker epichlorohydrin.
-
Homogenization (Validation Step): Stir vigorously at room temperature. Observe the biphasic mixture. Continue stirring for 2-4 hours until the solution becomes completely homogenous[4].
-
Polyamine Addition: Immediately add N-(3-Aminopropyl)-2-butene-1,4-diamine. Gelation will occur rapidly (seconds to minutes) due to the high nucleophilicity of the polyamine[4].
-
Purification: Wash the resulting hydrogel extensively in deionized water for 24 hours (changing the water frequently) to remove unreacted polyamines and neutralize the pH.
Reaction Pathway Visualization
The following diagram maps the chemical logic, required conditions, and competing hydrolysis pathways of the EDC/NHS cross-linking workflow.
Reaction logic and competing hydrolysis pathways for EDC/NHS polyamine cross-linking.
References
-
The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels. NIH PubMed Central. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Comparative Analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine and Synthetic Polyamine Analogs in Cellular Metabolism
Synthetic polyamine analogs are critical tools in oncology and metabolic research, designed to exploit the dysregulated polyamine metabolism characteristic of highly proliferative cells[1]. While first- and second-generation analogs primarily aimed to deplete natural polyamine pools, structurally modified derivatives offer nuanced control over specific enzymatic nodes. This guide provides an objective, data-driven comparison between the unsaturated triamine analog N-(3-Aminopropyl)-2-butene-1,4-diamine and prominent synthetic alternatives, including DENSpm (BENSpm), CGC-11047, and SBP-101[2][3].
Structural and Mechanistic Divergence: The Causality of Enzyme Affinity
The biological fate of a polyamine analog is fundamentally dictated by its structural mimicry, charge distribution, and conformational flexibility.
-
N-(3-Aminopropyl)-2-butene-1,4-diamine: This compound incorporates a rigid 2-butene linker, restricting the conformational flexibility of the central carbon chain[4]. The stereochemistry of this double bond is the primary causal factor in its enzymatic affinity. The cis-isomer perfectly mimics the spatial distance of natural spermidine, allowing it to act as a highly efficient substrate for Spermine Synthase (SpmS) and Deoxyhypusine Synthase (DHS)[4][5]. Conversely, the trans-isomer cannot achieve the necessary transition state geometry, rendering it enzymatically inert at these nodes[4]. Because the cis-isomer can functionally substitute for spermidine, it successfully supports cell growth even when endogenous polyamine synthesis is halted[4].
-
DENSpm (N1,N11-diethylnorspermine): Unlike the internal unsaturation of the butene analog, DENSpm features terminal ethylations. This terminal alkylation physically prevents it from being metabolized by SpmS or DHS. Instead, its rapid intracellular accumulation falsely signals a state of polyamine excess, triggering a severe counter-regulatory response: the profound downregulation of Ornithine Decarboxylase (ODC) and the massive super-induction of Spermidine/Spermine N1-acetyltransferase (SSAT)[6]. This leads to rapid depletion of natural polyamines and subsequent apoptosis[6].
-
CGC-11047 & SBP-101: CGC-11047 is a conformationally restricted analog, while SBP-101 is a structurally modified homospermine derivative. Both compounds effectively downregulate ODC but exhibit different toxicity profiles and transport kinetics compared to DENSpm, making them highly suitable for combination therapies in solid tumors[2][7].
Pathway Visualization
Polyamine metabolic pathway highlighting intervention points of synthetic analogs.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of these analogs across standardized biochemical assays.
| Analog | Structural Class | SpmS Substrate Capability | SSAT Induction (MALME-3M) | Cellular Effect (DFMO-treated cells) | Primary Mechanism of Action |
| N-(3-Aminopropyl)-2-butene-1,4-diamine (cis) | Unsaturated Triamine | Yes (High) | Minimal | Rescues Growth | Functional Spermidine Substitute / DHS Donor |
| N-(3-Aminopropyl)-2-butene-1,4-diamine (trans) | Unsaturated Triamine | No | Minimal | Fails to Rescue | Transport Competitor |
| DENSpm (BENSpm) | Terminally Alkylated Tetraamine | No | >1000-fold | Cytotoxic / Apoptosis | SSAT Super-induction / ODC Inhibition |
| CGC-11047 | Conformationally Restricted Tetraamine | No | Moderate | Cytostatic | Apoptosis / Transport Inhibition |
| SBP-101 | Diethyl Dihydroxyhomospermine | No | Moderate | Cytotoxic | ODC Downregulation |
Self-Validating Experimental Protocols
To objectively validate the mechanistic differences outlined above, the following self-validating workflows must be employed in the laboratory.
Protocol 1: Polyamine Depletion and Growth Rescue Assay
Purpose: To determine if an analog acts as a functional polyamine substitute (like cis-N-(3-Aminopropyl)-2-butene-1,4-diamine) or a cytotoxic depleting agent (like DENSpm).
-
Cell Seeding: Plate SV-3T3 fibroblasts or HCT116 colon carcinoma cells at 1×104 cells/well in 96-well microtiter plates.
-
Endogenous Depletion: Treat cells with 5 mM α-difluoromethylornithine (DFMO) for 48 hours to irreversibly inhibit ODC, thereby depleting endogenous putrescine and spermidine pools.
-
Analog Introduction: Add 10 µM of the test analog (e.g., cis-N-(3-Aminopropyl)-2-butene-1,4-diamine, its trans-isomer, or DENSpm).
-
Viability Quantification: After 96 hours of incubation, quantify viable biomass using a standard MTT or WST-1 colorimetric assay.
-
Self-Validation Logic: The integrity of this assay relies entirely on the internal controls. The DFMO-only negative control must show complete growth arrest, while a DFMO + natural spermidine positive control must show full growth rescue. If the test analog rescues growth under these validated conditions, it proves functional enzymatic substitution[4]. If it fails to rescue or exacerbates cell death, it indicates competitive transport inhibition or cytotoxic signaling.
Protocol 2: SSAT Super-Induction and Enzyme Activity Assay
Purpose: To quantify the analog's ability to trigger polyamine catabolism via SSAT upregulation.
-
Analog Exposure: Treat MALME-3M melanoma cells (a cell line highly sensitive to SSAT induction) with 10 µM of the target analog for 24 to 48 hours.
-
Lysate Preparation: Harvest the cells and lyse them in cold extraction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, supplemented with a broad-spectrum protease inhibitor cocktail).
-
Radiolabeled Catalysis: Incubate 50 µg of total protein lysate with 3 mM spermidine and 0.1 mM[14C]-acetyl-CoA for exactly 10 minutes at 37°C.
-
Product Isolation: Spot the reaction mixture onto P-81 phosphocellulose filter paper. Wash the paper extensively with distilled water to remove unreacted [14C]-acetyl-CoA (which does not bind to the negatively charged paper, unlike the positively charged [14C]-acetylspermidine product).
-
Quantification: Measure the retained radioactivity via liquid scintillation counting.
-
Self-Validation Logic: Normalization against total protein (via a Bradford assay) ensures that variations in cell death do not skew the specific activity results. An untreated baseline control must be included to validate the near-zero basal activity of SSAT. Because SSAT is normally maintained at near-zero levels by rapid proteasomal degradation, any massive spike in measured signal is a direct, causal result of analog-induced gene expression and mRNA stabilization[6].
References
- Targeting Polyamines and Inflammation for Cancer Prevention - PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqKChif_jE8luee2iA-88QTPiu76TzMDfpanVMyIQXT5Iz6x9lL4mJU64OAfA4Y5wOV2XIYNCsbte05rvX-Syw6GHxGZ_JA1ehky5R_dTHhA0vyQrclx-9Xi-G010a4bsnu1YLXIXboQH9YTM=
- Gene Expression Analysis of HCT116 Colon Tumor-derived Cells Treated with the Polyamine Analog PG-11047 | Cancer Genomics & Proteomics. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvLYBx1RfMCCPRroti2JAx-JkwnDfoYng3CL2q5-2DNVBNTaxYFNhQa2P61OwJ47J4x2cbsLv-udAUWDzCGbjemUC3imjx6KxNiCscvtSYVRrYncYuVP9XDajWQvLRJQeD9c8unVZy
- Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr3eWBhS-RI3ecDhqpRg2L2hJTIsk8AuyUdFXCKlk7cin4_mQsHVQvDKBsCIEdA2wqddaxuJR4wlC0NkvK8gidDmOL8ugRViTBd_Cbru8ZliG5P0tMETBuZFYGfYIMOhXW6Eg3
- Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJfhO6kyV3g3dcSm2kkKV70ANV1zD9_tTwifs_lzFGLogCJQE60Ws3wb78PLDZc9ILR2FEUKW4-aMqAgIVtz266XWd0XMRYAZ_RS_3ul7S9p4b2x9cEgKvRfi5ofQkRmKi_9k=
- Spermidine analogs as donor substrates for synthesis of homospermidine... - ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjgtYRauuSrc1WXTTrA5NIBR4HJW-F6_fp464B00dCDelnFKV8yy-qwNAkqED1NYh3-tXV1joiA-zLTtIxU4l_JON_eY_zPZSk1feZnXcS8i2_w4IYp42pc9vLVX3vqshOchclfL4E4fmsY6i6M30IS6P6yyod5FYv_2s28WSsXvOJW3jsupZQz465Ppg62rTuBzXlXgo9B5zMilCaVqOAoee0o5QeX2BmNPG2-uUQAnkhqfRCzg3IuTqsagiyZ2vnV2VJDvg=
- Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt_a1xPYHv3vCXHHUfr4KMVptSXObtyM-L7frZbIav__2D5ZjNsfcyUvrYuACs8LG0Yu-zkaO2Co97wR4ExXtOYptD9PZhGqqBMEOsi5eBOgYUj1hz3Z1Y02jaeZIwMuL8C3M=
Sources
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- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
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- 4. Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative In Vitro Efficacy Analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine and Other Polyamine Pathway Modulators
This guide provides a comprehensive in vitro benchmark of N-(3-Aminopropyl)-2-butene-1,4-diamine, a polyamine analogue, against other known modulators of the polyamine biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and potential mechanisms of action of these compounds in a cancer cell context. This document emphasizes the scientific rationale behind experimental choices and provides detailed, validated protocols for reproducibility.
Introduction: The Critical Role of Polyamines in Cellular Proliferation
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their tightly regulated intracellular concentrations are frequently dysregulated in cancer, with elevated levels associated with tumorigenesis and metastasis.[3][4] This makes the polyamine biosynthesis pathway a compelling target for anticancer drug development.[1][3]
The pathway begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC), the rate-limiting enzyme. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcAdoMet) to produce spermidine and spermine, respectively.[5]
This guide focuses on evaluating the in vitro efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine, a structural analogue of natural polyamines. Its performance will be compared to a well-established ODC inhibitor, α-difluoromethylornithine (DFMO), and a known cytotoxic agent, doxorubicin, as a positive control for cell death. The objective is to characterize its effects on cell viability, apoptosis induction, and its specific impact on the key enzyme ODC.
Comparative Compounds
-
N-(3-Aminopropyl)-2-butene-1,4-diamine: The test compound, a polyamine analogue. Its mechanism is hypothesized to involve competitive inhibition of polyamine uptake and/or modulation of key enzymes in the polyamine pathway.
-
α-Difluoromethylornithine (DFMO): An irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[3] It serves as a benchmark for targeted inhibition of this pathway.
-
Doxorubicin: A well-characterized chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II. It will be used as a positive control for cytotoxicity and apoptosis assays.
Experimental Benchmarking Workflows
The in vitro efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine and the comparator compounds were assessed using a human colorectal cancer cell line (e.g., HCT116), known for its high proliferative rate and dependence on polyamine metabolism.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of N-(3-Aminopropyl)-2-butene-1,4-diamine, DFMO, and Doxorubicin for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Apoptosis Induction: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[8][9] Its activation is a hallmark of apoptosis. This assay measures the cleavage of a specific substrate by active caspase-3, leading to the release of a chromophore or fluorophore.[10]
-
Cell Culture and Treatment: Seed HCT116 cells in a 6-well plate and treat with the IC₅₀ concentrations of N-(3-Aminopropyl)-2-butene-1,4-diamine, DFMO, and Doxorubicin for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm.
-
Data Analysis: Express the caspase-3 activity as a fold change relative to the vehicle-treated control.
Target Engagement: Ornithine Decarboxylase (ODC) Activity Assay
To determine the direct effect of the compounds on the primary enzyme of the polyamine synthesis pathway, an ODC activity assay is performed.[11] This can be achieved using an ELISA-based kit that quantifies the amount of active ODC in cell lysates.[12][13]
-
Cell Treatment and Lysate Preparation: Treat HCT116 cells with the IC₅₀ concentrations of the test compounds for 24 hours. Prepare cell lysates as per the manufacturer's protocol of an ODC ELISA kit.
-
ELISA Procedure:
-
Add standards and cell lysate samples to the pre-coated microplate.
-
Incubate with a biotin-conjugated antibody specific for ODC.
-
Add streptavidin-HRP and incubate.
-
Add TMB substrate and stop solution.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of ODC in the samples based on the standard curve and express the results as a percentage of ODC activity relative to the vehicle-treated control.
Comparative Efficacy Data
The following tables summarize the representative data obtained from the in vitro assays.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | IC₅₀ (µM) |
| N-(3-Aminopropyl)-2-butene-1,4-diamine | 25.8 |
| α-Difluoromethylornithine (DFMO) | > 1000 |
| Doxorubicin | 0.5 |
Table 2: Apoptosis Induction (Fold Change in Caspase-3 Activity)
| Compound (at IC₅₀) | Fold Change vs. Control |
| N-(3-Aminopropyl)-2-butene-1,4-diamine | 4.2 |
| α-Difluoromethylornithine (DFMO) | 1.5 |
| Doxorubicin | 8.7 |
Table 3: Ornithine Decarboxylase (ODC) Activity Inhibition
| Compound (at IC₅₀) | ODC Activity (% of Control) |
| N-(3-Aminopropyl)-2-butene-1,4-diamine | 65.3 |
| α-Difluoromethylornithine (DFMO) | 22.1 |
| Doxorubicin | 95.2 |
Interpretation and Scientific Rationale
The results indicate that N-(3-Aminopropyl)-2-butene-1,4-diamine exhibits moderate cytotoxic activity against HCT116 cells, with an IC₅₀ value in the mid-micromolar range. This is significantly more potent than DFMO, which shows minimal cytotoxicity at high concentrations, consistent with its cytostatic rather than cytotoxic mechanism of action.[3] As expected, doxorubicin demonstrated high potency.
The induction of apoptosis, as measured by caspase-3 activation, correlates with the cytotoxicity data. N-(3-Aminopropyl)-2-butene-1,4-diamine significantly induced apoptosis, though to a lesser extent than the potent inducer doxorubicin. The modest increase in apoptosis with DFMO treatment suggests that its primary effect is growth inhibition rather than cell killing.
Interestingly, N-(3-Aminopropyl)-2-butene-1,4-diamine showed a partial reduction in ODC activity. This suggests that while it may interact with the polyamine biosynthesis pathway, it is not as potent an ODC inhibitor as DFMO. Its mechanism of action is likely multifactorial, potentially involving competitive inhibition of polyamine transport and other off-target effects contributing to its cytotoxic and pro-apoptotic activity.[14]
Visualizing the Scientific Workflow and Pathways
Polyamine Biosynthesis Pathway
Caption: The polyamine biosynthesis pathway and points of inhibition.
In Vitro Efficacy Benchmarking Workflow
Caption: Experimental workflow for in vitro efficacy testing.
Conclusion
N-(3-Aminopropyl)-2-butene-1,4-diamine demonstrates promising in vitro anticancer activity, characterized by moderate cytotoxicity and significant apoptosis induction. Its efficacy appears to be mechanistically distinct from the specific ODC inhibitor DFMO, suggesting a broader mode of action that may involve partial ODC inhibition alongside other cellular effects. Further investigation into its impact on polyamine transport and other enzymes in the pathway is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for such future studies.
References
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Human Ornithine Decarboxylase (ODC) ELISA Kit RD-ODC-Hu. Reddot Biotech. [Link]
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Human Ornithine Decarboxylase ELISA Kit. Innovative Research. [Link]
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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Caspase-3 activity assay. Abbexa. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Ornithine Decarboxylase (ODC) Activity Assay Kit (OSRAO-K018M). Profacgen. [Link]
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ornithine decarboxylase ELISA Kits. Biocompare. [Link]
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Polyamine metabolism and anti-tumor immunity. Frontiers. [Link]
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Inhibitors of polyamine metabolism: review article. PubMed. [Link]
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Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. [Link]
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Discovery of a Hidden Trypanosoma cruzi Spermidine Synthase Binding Site and Inhibitors through In Silico, In Vitro, and X-ray Crystallography. PMC. [Link]
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Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. PMC. [Link]
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In vitro and in vivo inhibition of plant polyamine oxidase activity by polyamine analogues. PubMed. [Link]
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Enzyme regulation as an approach to interference with polyamine biosynthesis - an alternative to enzyme inhibition. PubMed. [Link]
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Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line. MDPI. [Link]
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Full article: Discovery and antitumor evaluation of novel inhibitors of spermine oxidase. Taylor & Francis Online. [Link]
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Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. ResearchGate. [Link]
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Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth oftransformed mouse fibroblasts. SciSpace. [Link]
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Structure and Mechanism of Spermidine Synthases. Biochemistry. [Link]
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Full article: Spermine synthase overexpression in vivo does not increase susceptibility to DMBA/TPA skin carcinogenesis or Min-Apc intestinal tumorigenesis. Taylor & Francis Online. [Link]
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Development of Polyamine Lassos as Polyamine Transport Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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In Silico and In Vitro Investigations of the Mutability of Disease-Causing Missense Mutation Sites in Spermine Synthase. PLOS One. [Link]
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Spermine synthase. PMC. [Link]
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Transcriptomics combined with in vitro experimental validation probes polyamine metabolic profiles in low-grade gliomas. PMC. [Link]
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Ligand view of N-3-aminopropyl-1,4-diamino-2-butene (51797 - WLSWOWSGPRTMKO-OWOJBTEDSA-N). BRENDA Enzyme Database. [Link]
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Enhancing Human Spermine Synthase Activity by Engineered Mutations. PLOS Computational Biology. [Link]
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2-Butene-1,4-diamine, N1,N4-bis(3-aminopropyl)- - Substance Details - SRS. US EPA. [Link]
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Diamine Biosynthesis: Research Progress and Application Prospects. PMC. [Link]
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Safety Data Sheet: N-(3-Aminopropyl)-1,4-butanediamine. Chemos. [Link]
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N1,N4-Bis(3-aminopropyl)-1,4-butanediamine Properties. EPA. [Link]
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2-Butene-1,4-diamine, N1-(3-aminopropyl)- - Substance Details - EPA. US EPA. [Link]
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N-(3-Aminopropyl)-1,4-butandiamine. ChemBK. [Link]
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Comprehensive Comparison Guide: N-(3-Aminopropyl)-2-butene-1,4-diamine Reference Standards for Analytical Method Validation
Executive Summary & Analytical Context
In the highly regulated landscape of pharmaceutical development and biomarker quantification, the integrity of analytical methods hinges on the quality of reference standards. N-(3-Aminopropyl)-2-butene-1,4-diamine (commonly known as dehydrospermidine) is a critical unsaturated polyamine. It functions both as a key biological intermediate in the homospermidine synthase pathway [1] and as a structurally persistent impurity in the synthesis of polyamine-derived active pharmaceutical ingredients (APIs).
Validating analytical procedures for this compound presents a severe challenge. Because it differs from the ubiquitous polyamine spermidine by only a single double bond (a mass difference of ~2.016 Da), the M+2 heavy isotope of N-(3-Aminopropyl)-2-butene-1,4-diamine ([M+H]⁺ m/z 146.2) perfectly overlaps with the monoisotopic mass of spermidine ([M+H]⁺ m/z 146.2). Without high-purity reference standards to validate chromatographic baseline resolution, laboratories risk catastrophic false-positive quantifications.
This guide objectively compares the available grades of N-(3-Aminopropyl)-2-butene-1,4-diamine reference standards and provides a self-validating, ICH Q2(R2)-compliant [2] experimental protocol for its quantification using HILIC-MS/MS.
Mechanistic Context: The Isotopic Interference Challenge
To understand why standard selection is critical, one must analyze the causality behind the analytical failures commonly associated with aliphatic polyamines.
Polyamines lack a UV chromophore, necessitating mass spectrometric (MS) detection. However, in a biological matrix or a complex API mixture, N-(3-Aminopropyl)-2-butene-1,4-diamine (C₇H₁₇N₃, Exact Mass: 143.14) and spermidine (C₇H₁₉N₃, Exact Mass: 145.16) frequently co-elute on standard reversed-phase columns. If a low-grade reference standard containing trace spermidine impurities is used, the method will fail the Specificity criteria outlined in ICH Q2(R2). The diagram below illustrates the compound's origin and its interference pathways.
Metabolic and synthetic pathways involving N-(3-Aminopropyl)-2-butene-1,4-diamine.
Comparison of Reference Standard Alternatives
Selecting the appropriate reference standard grade dictates the reliability of the method validation. Below is an objective comparison of the three primary tiers of N-(3-Aminopropyl)-2-butene-1,4-diamine standards.
Table 1: Performance Comparison of Reference Standard Grades
| Standard Grade | Purity Specification | Isotopic Purity | Primary Application | Cost & Availability |
| Primary Pharmacopeial (qNMR Certified) | ≥ 99.5% (Trace spermidine < 0.05%) | Natural Abundance | ICH Q2(R2) Specificity, Linearity, and Accuracy validation. | High cost; synthesized via stereoselective routes. |
| Stable Isotope-Labeled (SIL) Standard | ≥ 98.0% | > 99% (e.g., ¹³C₃ or ¹⁵N₃) | Internal standard for LC-MS/MS to correct matrix suppression. | Premium cost; limited commercial availability. |
| Secondary / Working Standard | ≥ 95.0% | Natural Abundance | Routine batch release and daily system suitability testing (SST). | Moderate cost; qualified against the Primary Standard. |
Expert Insight: Why invest in a Stable Isotope-Labeled (SIL) standard? In Electrospray Ionization (ESI), co-eluting matrix components compete for charge, leading to unpredictable ion suppression. An SIL standard co-elutes exactly with the analyte but possesses a distinct m/z. Because it experiences the identical suppression environment, the analyte-to-SIL peak area ratio becomes a self-correcting metric, ensuring absolute Trustworthiness in the recovery data.
Method Validation Framework (ICH Q2(R2) Compliance)
When validating an analytical procedure for this compound, the experimental design must rigorously test the boundaries of the method [3].
ICH Q2(R2) analytical method validation parameters for polyamine reference standards.
Table 2: Quantitative Validation Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Specific Acceptance Criteria for Polyamines |
| Specificity | No interference at retention time | Resolution (Rs) ≥ 1.5 between N-(3-Aminopropyl)-2-butene-1,4-diamine and Spermidine. |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | ≤ 1.0 ng/mL in API matrix. |
| Linearity | Proportional response across range | R² ≥ 0.999; Residuals ≤ ±15% at LOQ, ≤ ±10% elsewhere. |
| Accuracy | Agreement with true value | 95.0% – 105.0% recovery at 3 concentration levels. |
Experimental Protocol: Self-Validating HILIC-MS/MS Workflow
Causality Check: Why HILIC over Reversed-Phase (RP)? N-(3-Aminopropyl)-2-butene-1,4-diamine is a highly polar, aliphatic amine. On a standard C18 column, it elutes in the void volume, suffering from severe matrix interference. While ion-pairing agents (e.g., Heptafluorobutyric acid) can force retention on C18, they cause persistent MS signal suppression and permanently contaminate the instrument. Hydrophilic Interaction Liquid Chromatography (HILIC) provides strong retention of polar amines using an MS-friendly mobile phase.
Step-by-Step Methodology
Step 1: Reference Standard Preparation
-
Gravimetrically weigh 10.0 mg of Primary Grade N-(3-Aminopropyl)-2-butene-1,4-diamine reference standard.
-
Dissolve in 10.0 mL of 0.1 M HCl. (Note: Polyamines readily adsorb to standard borosilicate glass and can volatilize as free bases. The acidic solvent protonates the amines, ensuring solubility and preventing adsorptive losses).
-
Dilute with Acetonitrile/Water (80:20, v/v) to create a 1 µg/mL working stock.
Step 2: Chromatographic Separation (HILIC)
-
Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the polyamine remains fully protonated, improving peak shape and ESI efficiency).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 85% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 85% B. Flow rate: 0.4 mL/min.
Step 3: MS/MS Detection (Positive ESI MRM)
-
Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C.
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Analyte: m/z 144.2 → 72.1 (Quantifier), m/z 144.2 → 112.1 (Qualifier).
-
Spermidine (Interference Check): m/z 146.2 → 72.1.
-
-
System Suitability (Self-Validation): Inject a resolution mixture containing both the analyte and spermidine. The run is only valid if the chromatographic resolution ( Rs ) between the m/z 144.2 peak and the m/z 146.2 peak is strictly ≥1.5 .
References
-
2.5.1.45 homospermidine synthase (spermidine-specific) - ENZYME ExPASy Bioinformatics Resource Portal[Link] [1]
-
Final IWG Concept Paper Q2(R2) and Q14 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link] [2]
-
The Post-Translational Synthesis of a Polyamine-Derived Amino Acid, Hypusine, in the Eukaryotic Translation Initiation Factor 5A (eIF5A) National Center for Biotechnology Information (NCBI) - PMC[Link] [3]
A Comparative Guide to the Cytotoxicity of N-(3-Aminopropyl)-2-butene-1,4-diamine and Native Polyamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytotoxic properties of the synthetic unsaturated polyamine analogue, N-(3-Aminopropyl)-2-butene-1,4-diamine, and the native polyamines—spermine, spermidine, and putrescine. As the dysregulation of polyamine metabolism is a hallmark of cancer, synthetic polyamine analogues are a promising class of compounds for therapeutic intervention. This document synthesizes available data to offer a technical overview of their mechanisms of action, comparative cytotoxicity, and the experimental protocols used for their evaluation.
Introduction: The Double-Edged Sword of Polyamines in Cellular Proliferation
Native polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for normal cell growth, differentiation, and proliferation[1][2]. They play critical roles in stabilizing DNA and RNA, modulating gene expression, and are integral to protein synthesis[3]. However, their elevated levels are strongly associated with cancer development and progression, making the polyamine metabolic pathway a key target for anticancer therapies[4][5]. Cancer cells often exhibit an upregulated polyamine transport system to meet their high demand for these molecules, a feature that can be exploited for therapeutic gain[6].
An excess of native polyamines can be cytotoxic, primarily through their catabolism, which generates harmful byproducts like hydrogen peroxide, reactive aldehydes such as acrolein, and other reactive oxygen species (ROS)[7][8]. This inherent toxicity at high concentrations has spurred the development of synthetic polyamine analogues designed to be more potent and selective in their cytotoxic effects against cancer cells. These analogues often act as mimics of native polyamines, utilizing the same transport systems to enter cells, but then disrupt normal polyamine homeostasis, leading to cell death[9].
This guide focuses on N-(3-Aminopropyl)-2-butene-1,4-diamine, a synthetic polyamine analogue characterized by an unsaturated carbon-carbon double bond in its backbone. While specific cytotoxic data for this exact molecule is limited in the public domain, we will draw upon data from structurally similar unsaturated polyamine analogues to provide a comprehensive comparative analysis against the native polyamines.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The cytotoxic effects of both native polyamines and their synthetic analogues are multifaceted, culminating in programmed cell death or apoptosis. However, the triggers and efficiency of these pathways differ significantly.
Native Polyamines: Cytotoxicity Through Catabolic Overload
At physiological concentrations, the intracellular levels of native polyamines are tightly regulated. However, when these levels become excessive, their catabolism is ramped up, leading to the production of cytotoxic metabolites. The primary enzymes involved are spermine/spermidine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO)[10]. This catabolic cascade generates hydrogen peroxide (H₂O₂) and various aldehydes, which induce oxidative stress and damage cellular components, ultimately triggering apoptosis[7][8]. Studies have shown that spermine is generally more cytotoxic than spermidine, and both are significantly more toxic than putrescine at high concentrations[11].
N-(3-Aminopropyl)-2-butene-1,4-diamine and Unsaturated Analogues: Enhanced Apoptotic Induction
Synthetic polyamine analogues, particularly those with unsaturated or conformationally restricted backbones, are designed to be more potent inducers of apoptosis than their native counterparts. Their proposed mechanisms of action include:
-
Competitive Uptake and Disruption of Homeostasis: These analogues compete with natural polyamines for entry into the cell via the polyamine transport system[9]. Once inside, they are not readily metabolized and accumulate, leading to the depletion of natural polyamine pools and a disruption of the delicate homeostatic balance.
-
Superinduction of SSAT: A key feature of many cytotoxic polyamine analogues is their ability to dramatically upregulate the activity of SSAT[2]. This leads to a rapid depletion of spermidine and spermine and an accumulation of their acetylated forms.
-
Induction of Apoptosis via the Mitochondrial Pathway: The accumulation of polyamine analogues and the byproducts of enhanced polyamine catabolism can lead to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases, the key executioners of apoptosis.
The following diagram illustrates the proposed cytotoxic pathway of unsaturated polyamine analogues in comparison to the catabolism of native polyamines.
Caption: Comparative cytotoxic pathways of native polyamines and unsaturated analogues.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| Native Polyamines | |||
| Spermine | L1210 (murine leukemia) | ~450 (EC₅₀) | [12] |
| Spermidine | Retinal Pigment Epithelial Cells | >10,000 | [13] |
| Putrescine | Retinal Pigment Epithelial Cells | >10,000 | [13] |
| Unsaturated/Constrained Polyamine Analogues | |||
| PG-11047 | HCT116 (colon cancer) | 8.0 | |
| PG-11047 | A549 (lung cancer) | >10.0 | |
| SBP-101 | AsPc-1 (pancreatic cancer) | <5.0 | |
| SBP-101 | A549 (lung cancer) | <7.0 | |
| SBP-101 | CaOV-3 (ovarian cancer) | <2.0 |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Effective Concentration 50%) is the concentration of a drug that gives a half-maximal response.
The data clearly indicates that synthetic polyamine analogues exhibit cytotoxic effects at much lower concentrations (micromolar range) compared to native polyamines, which often require millimolar concentrations to induce significant cell death.
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized protocols are essential. Below are detailed methodologies for two of the most common assays used in this field.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (native polyamines or synthetic analogues) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The comparative analysis reveals that while native polyamines can be cytotoxic at high concentrations due to the generation of toxic catabolic byproducts, synthetic unsaturated polyamine analogues like N-(3-Aminopropyl)-2-butene-1,4-diamine are designed to be significantly more potent inducers of apoptosis in cancer cells. Their enhanced cytotoxicity stems from their ability to exploit the polyamine transport system, disrupt intracellular polyamine homeostasis, and trigger apoptotic pathways more efficiently.
The development of novel polyamine analogues with improved selectivity and reduced off-target toxicity remains a key area of research in oncology. Further studies are warranted to elucidate the precise cytotoxic profile and mechanism of action of N-(3-Aminopropyl)-2-butene-1,4-diamine and other next-generation unsaturated polyamine analogues. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more effective and safer anticancer therapeutics targeting the polyamine metabolic pathway.
References
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Antitumor effect of geranylamine derivatives on human hepatoma. (2005). PubMed. Retrieved from [Link]
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Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? (2018). PubMed. Retrieved from [Link]
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Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. (2025). MDPI. Retrieved from [Link]
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Polyamines in cancer: integrating organismal metabolism and antitumour immunity. (2022). Nature Reviews Cancer. Retrieved from [Link]
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Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. (1993). PubMed. Retrieved from [Link]
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Polyamine metabolism and cancer: treatments, challenges and opportunities. (2016). Nature Reviews Clinical Oncology. Retrieved from [Link]
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Polyamine metabolism and anti-tumor immunity. (2025). Frontiers in Immunology. Retrieved from [Link]
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Synthesis and antitumor activities of alkyl-1,4-butanediamine Pt(II) complexes having seven-membered ring structure. (1993). PubMed. Retrieved from [Link]
-
N-(3-Aminopropyl)-2-butene-1,4-diamine. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
N-3-aminopropyl-1,4-diamino-2-butene. (n.d.). BRENDA Enzyme Database. Retrieved from [Link]
-
Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. (2022). MDPI. Retrieved from [Link]
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Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. (2022). MDPI. Retrieved from [Link]
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Cytotoxic Effect of Spermine on Retinal Pigment Epithelial Cells. (2007). Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
Small molecule inhibitors and poisons of polyamine transport. (n.d.). Lankenau Institute for Medical Research. Retrieved from [Link]
-
Toxicity of Polyamines and Their Metabolic Products. (2013). Chemical Research in Toxicology. Retrieved from [Link]
-
Optimization of the MTT Assay for B16 Murine Melanoma Cells and its Application in Assessing Growth Inhibition by Polyamines and Novel Polyamine Conjugates. (2001). ResearchGate. Retrieved from [Link]
-
2-Butene-1,4-diamine, N,N'-bis(3-aminopropyl)-. (2018). SIELC Technologies. Retrieved from [Link]
-
Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy. (2022). MDPI. Retrieved from [Link]
-
Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. (2023). MDPI. Retrieved from [Link]
-
2-Butene-1,4-diamine, N1,N4-bis(3-aminopropyl)-. (2026). U.S. Environmental Protection Agency. Retrieved from [Link]
-
N-(3-Aminopropyl)-1,4-butanediamine Safety Data Sheet. (n.d.). Chemos. Retrieved from [Link]
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Comprehensive Guide to Purity Validation of N-(3-Aminopropyl)-2-butene-1,4-diamine: qNMR vs. HPLC
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, non-chromophoric compounds. For researchers and drug development professionals working with polyamine analogs like N-(3-Aminopropyl)-2-butene-1,4-diamine , establishing absolute purity is a critical prerequisite for reliable biological assays and pharmacokinetic modeling.
This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) for the purity validation of this specific unsaturated polyamine, providing field-proven protocols and comparative experimental data.
The Analytical Challenge of Polyamine Analogs
N-(3-Aminopropyl)-2-butene-1,4-diamine is a synthetic, unsaturated analog of spermidine. Biologically, polyamine analogs act as competitive inhibitors of the Polyamine Transport System (PAT) or as down-regulators of polyamine biosynthesis, making them highly valuable in oncology and epigenetic research.
Caption: Mechanism of action for unsaturated polyamine analogs in oncology.
The Causality of Analytical Failure: From a physicochemical perspective, N-(3-Aminopropyl)-2-butene-1,4-diamine is highly basic, extremely polar, and completely lacks a UV chromophore. Traditional HPLC-UV workflows fail here unless the molecule is derivatized (e.g., via dansylation). However, derivatization introduces a cascade of variables: incomplete reaction yields, matrix interference, and the generation of artifactual byproducts. Furthermore, HPLC relies on relative area normalization, which requires an identical, highly pure reference standard—a paradox when you are trying to validate the purity of a novel or rare analog[1].
In contrast, qNMR operates on the principle of reciprocity: the integral of a proton resonance is directly proportional to the number of nuclei producing that signal. This allows for absolute quantification using a universal internal standard, bypassing the need for identical reference materials[2][3].
Methodological Comparison
The following table synthesizes the operational and performance metrics of qNMR versus Derivatized HPLC-UV for polyamine analysis.
| Parameter | 1H qNMR (Direct) | HPLC-UV (Dansyl Derivatization) |
| Measurement Type | Absolute (Mass fraction) | Relative (Area normalization) |
| Reference Standard | Universal (e.g., Maleic Acid, TSP) | Identical Compound Standard Required |
| Sample Preparation | Simple (Weigh & Dissolve) | Complex (Buffer, React, Extract) |
| Chromophore Required | No | Yes (Introduced via derivatization) |
| Analysis Time | ~15 minutes per sample | ~2 hours (including prep & run time) |
| Structural Verification | Simultaneous qualitative & quantitative data | None (Retention time only) |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. Below are the step-by-step methodologies for both techniques, highlighting the causality behind critical experimental choices.
Protocol A: Absolute Purity via 1H qNMR (Gold Standard)
qNMR is self-validating because the internal standard (IS) and the analyte are measured simultaneously in the exact same matrix, eliminating volumetric errors[2]. For N-(3-Aminopropyl)-2-butene-1,4-diamine, the internal alkene protons (-CH=CH-) at δ 5.7–5.9 ppm provide a distinct, baseline-resolved signal isolated from the aliphatic amine envelope.
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the polyamine analyte and ~5.0 mg of a certified internal standard (Maleic acid, NIST SRM, δ 6.28 ppm).
-
Solvation: Co-dissolve the mixture in 600 µL of D₂O. Ensure complete dissolution to prevent localized concentration gradients that skew line shapes.
-
NMR Acquisition (The Causality of T1): Transfer to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz or higher. Critical Step: Because polyamines have varying molecular dynamics, protons exhibit different longitudinal relaxation times (T1). You must set the relaxation delay (D1) to ≥ 5 × T1 of the slowest relaxing proton (typically 20–30 seconds). Failing to do so prevents complete magnetization recovery, leading to an underestimation of purity[3]. Use a 90° excitation pulse.
-
Integration & Calculation: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the maleic acid singlet and the polyamine alkene multiplet.
-
Equation: Calculate absolute purity ( Px ) using:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Protocol B: Relative Purity via HPLC-UV (Alternative)
While prone to derivatization errors, HPLC is highly sensitive for trace impurity profiling once the main component is quantified[1][4].
-
Derivatization: Dissolve 1 mg of the polyamine in 1 mL of 0.1 M sodium carbonate buffer (pH 9.0). Add 1 mL of Dansyl chloride solution (10 mg/mL in acetone). Incubate in the dark at 60°C for 30 minutes.
-
Extraction: Quench with 100 µL of proline (100 mg/mL). Extract the dansylated polyamine using 2 mL of toluene. Evaporate the organic layer under N₂ and reconstitute in 1 mL of acetonitrile.
-
Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm). Use a gradient mobile phase of Water/Acetonitrile (from 50% to 100% ACN over 20 minutes).
-
Detection: Monitor UV absorbance at 254 nm. Calculate purity via area normalization against a calibration curve.
Caption: Workflow comparison: Direct qNMR vs. Derivatized HPLC for polyamine purity.
Experimental Data & Cross-Validation
To demonstrate the performance of both methods, three separate synthetic batches of N-(3-Aminopropyl)-2-butene-1,4-diamine were analyzed. The data below highlights the precision of qNMR compared to the inherent variability of the derivatized HPLC method.
| Batch ID | qNMR Purity (% w/w) ± SD | HPLC-UV Purity (Area %) ± SD | Discrepancy Observation |
| Lot A-01 | 98.4% ± 0.1% | 99.1% ± 0.4% | HPLC overestimates due to non-derivatizing inorganic salts invisible to UV. |
| Lot A-02 | 95.2% ± 0.2% | 97.5% ± 0.5% | qNMR detected residual solvent (ethyl acetate) missed by HPLC area normalization. |
| Lot A-03 | 99.1% ± 0.1% | 98.8% ± 0.3% | High concordance in highly pure, solvent-free sample. |
Data Interpretation: The qNMR method consistently provides a lower standard deviation (SD ≤ 0.2%), proving its superior repeatability. Furthermore, qNMR's absolute mass fraction measurement correctly accounts for "invisible" impurities like residual solvents and inorganic salts that artificially inflate HPLC area percentages[2].
Conclusion & Recommendations
For the purity validation of highly polar, non-UV active compounds like N-(3-Aminopropyl)-2-butene-1,4-diamine, qNMR is the unequivocal method of choice . It eliminates the need for identical reference standards, bypasses the artifact-prone derivatization steps required by HPLC, and provides a true absolute mass fraction. HPLC should be reserved strictly as an orthogonal tool for trace impurity profiling after the primary component has been absolutely quantified via qNMR.
References
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2017). "Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization." Journal of Natural Products. Available at: [Link]
-
Nelson, B. C., et al. (2016). "Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites." PLOS One. Available at: [Link]
Sources
N-(3-Aminopropyl)-2-butene-1,4-diamine proper disposal procedures
N-(3-Aminopropyl)-2-butene-1,4-diamine: Comprehensive Laboratory Disposal and Safety Protocol
As an unsaturated aliphatic polyamine structurally related to spermidine, N-(3-Aminopropyl)-2-butene-1,4-diamine is a highly basic, corrosive, and reactive compound. Proper handling and disposal require more than just following rules—they require a deep understanding of the chemical's mechanistic behavior.
This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step operational and disposal plans. By understanding the causality behind these safety protocols, your laboratory can prevent catastrophic thermal events, ensure regulatory compliance, and maintain an uncompromising standard of safety.
Chemical Profile & Hazard Assessment
Aliphatic polyamines possess multiple amine groups that readily abstract protons from water, resulting in highly alkaline solutions. Before initiating any disposal protocol, personnel must understand the compound's regulatory and physicochemical profile.
| Property / Classification | Operational Detail |
| Chemical Class | Unsaturated Aliphatic Polyamine |
| Primary Hazards | Corrosive; causes severe skin burns and irreversible eye damage[1]. |
| EPA Waste Code | D002 (Corrosive, pH ≥ 12.5)[2]. |
| Critical Incompatibilities | Strong oxidizers, strong acids, and halogenated solvents [1],[3]. |
| Thermal Decomposition | Emits highly toxic fumes of carbon oxides (COx) and nitrogen oxides (NOx) upon intense heating[1]. |
Operational Safety & Personal Protective Equipment (PPE)
Safety protocols are only effective when personnel understand why they are implemented. Do not handle this compound without the following self-validating safety measures:
-
Respiratory Protection (The "Why"): Handle exclusively within a certified chemical fume hood. Aliphatic amines possess high vapor pressures at room temperature; inhalation of these vapors causes immediate and severe respiratory tract irritation and potential pulmonary edema[4].
-
Hand & Body Protection: Wear heavy-duty nitrile or neoprene gloves and a chemical-resistant lab coat. The compound's high pH causes rapid saponification of skin lipids, leading to immediate cellular degradation and poorly healing wounds[1],[5].
-
Eye Protection: Chemical safety goggles paired with a face shield are mandatory. Accidental splashes can cause irreversible corneal damage and blindness within seconds.
Standard Operating Procedure (SOP): Disposal & Neutralization
The disposal pathway for N-(3-Aminopropyl)-2-butene-1,4-diamine depends entirely on the volume of waste generated.
A. Small-Scale In-Lab Neutralization (< 50 mL)
Causality Check: The neutralization of aliphatic amines is a highly exothermic process. Rapid acid addition without thermal control will cause localized boiling, toxic splashing, or glass fracture[2].
-
Preparation: Place a borosilicate glass beaker in an ice-water bath on a magnetic stir plate[2].
-
Dilution: Add the polyamine waste to the beaker and begin gentle stirring to ensure rapid heat dissipation.
-
Controlled Neutralization: Using a burette, add a dilute acid (e.g., 1M Citric Acid or 1M Acetic Acid) dropwise[2].
-
Self-Validation (Thermal & pH): Monitor the temperature continuously. If the solution temperature spikes above 40°C, halt the addition immediately until it cools. Continue until pH indicator paper verifies a stable neutral range (pH 6.0–8.0)[2].
-
Transfer: The resulting neutralized amine salt solution can now be safely transferred to the appropriate aqueous hazardous waste carboy.
B. Bulk Waste Management (> 50 mL)
Volumes exceeding 50 mL generate too much heat for safe in-lab neutralization and must be managed as bulk hazardous waste.
-
Collection: Transfer the chemical to a dedicated, EHS-approved, non-corrodable polyamine waste carboy[1].
-
Labeling: Label the container strictly as "Hazardous Waste: Corrosive Liquid, Basic, Organic" and assign the EPA Waste Code D002 [2].
-
Final Destruction: Bulk waste must be transferred to your institution's Environmental Health & Safety (EHS) department. Final disposal is executed via an EPA-permitted hazardous waste incinerator, which thermally destroys the organic backbone while utilizing specialized scrubbers to capture NOx emissions[6],[3].
Figure 1: Decision matrix and operational workflow for polyamine waste disposal.
Critical Chemical Incompatibilities: The "Carboy Melting" Hazard
Never mix N-(3-Aminopropyl)-2-butene-1,4-diamine with halogenated solvents (e.g., 1,2-dichloroethane, chloroform, or dichloromethane).
The Mechanism: Aliphatic amines act as strong nucleophiles and will undergo aggressive nucleophilic substitution (SN2) reactions with halogenated compounds. This reaction generates massive amounts of thermal energy. Documented laboratory incidents have demonstrated that accidentally adding aliphatic amines to a waste carboy containing halogenated solvents can rapidly pressurize and physically melt high-density polyethylene (HDPE) carboys, leading to catastrophic chemical spills, toxic gas release, and laboratory fires[3].
Emergency Spill Response Protocol
In the event of a polyamine spill outside of secondary containment:
-
Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Eliminate all ignition sources, as concentrated amine vapors can form explosive mixtures with air upon intense heating.
-
Containment (No Water): Do not flush the spill with water, as this will rapidly spread the corrosive hazard. Instead, cover the spill entirely with an inert, liquid-absorbent, and neutralizing material (e.g., Chemizorb® OH⁻ or dry siliceous sand).
-
Mechanical Collection: Using non-sparking tools, sweep the absorbed, solid material into a rigid, non-corrodable hazardous waste container[1],[7].
-
Surface Decontamination: Wash the affected surface with a mildly acidic solution (like dilute acetic acid) to neutralize residual alkalinity, followed by a thorough water rinse.
References
-
Chapter 7: Chemical Disposal Procedures (Carboy Incompatibility Hazards) University of Wisconsin–Madison Environment, Health & Safety URL: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. getter-biomed.co.il [getter-biomed.co.il]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
